Scillascillol
Description
Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/C30H46O6/c1-17-15-30(23(33)18(2)24(34)35-30)36-29(17)14-13-27(5)20-7-8-21-25(3,19(20)9-12-28(27,29)6)11-10-22(32)26(21,4)16-31/h17-18,21-23,31-33H,7-16H2,1-6H3/t17-,18-,21-,22+,23+,25-,26-,27+,28+,29+,30-/m1/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSGBWZNJGIOHF-WCUHBYDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C(C(=O)O2)C)O)OC13CCC4(C3(CCC5=C4CCC6C5(CCC(C6(C)CO)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]([C@H](C(=O)O2)C)O)O[C@@]13CC[C@@]4([C@@]3(CCC5=C4CC[C@@H]6[C@@]5(CC[C@@H]([C@]6(C)CO)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Scillascillol: A Technical Overview of a Novel Triterpenoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scillascillol is a naturally occurring triterpenoid isolated from the whole plants of Scilla scilloides, a bulbous perennial herb.[1] As a member of the diverse triterpenoid class of compounds, this compound holds potential for further scientific investigation due to the established broad biological activities of this chemical family. This document provides a summary of the currently available technical information on this compound.
Chemical Structure and Properties
The fundamental chemical and physical properties of this compound are summarized below. It is important to note that some of the data are predicted values and await experimental verification.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 2023822-39-9 | [1][2] |
| Molecular Formula | C30H46O6 | [1][2] |
| Molecular Weight | 502.69 g/mol | [1][2] |
| IUPAC Name | Lanost-8-en-26-oic acid, 17,23-epoxy-3,23,24,28-tetrahydroxy-, γ-lactone, (3β,4β,23S,24S,25R)- | [2] |
| Physical Description | Powder | [1] |
| Boiling Point (Predicted) | 657.0 ± 55.0 °C | [2] |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 13.16 ± 0.70 | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [1] |
Spectroscopic Data
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and synthesis of this compound are not currently available in published literature. General methods for the isolation of triterpenoids from plant sources typically involve extraction with organic solvents, followed by chromatographic separation techniques.
Biological Activity and Mechanism of Action
As of the latest available information, there are no specific studies detailing the biological activities or the mechanism of action of this compound. The genus Scilla is known to produce a variety of bioactive compounds, including those with antimicrobial and anticancer properties; however, the specific biological profile of this compound remains to be investigated.
Signaling Pathways
There is currently no information available regarding the signaling pathways modulated by this compound.
Logical Relationships and Workflows
Due to the limited data on this compound's biological activity and mechanism of action, the creation of diagrams for signaling pathways or experimental workflows is not feasible at this time. A generalized workflow for the investigation of a novel natural product like this compound is presented below.
Caption: Generalized workflow for natural product drug discovery.
Conclusion
This compound is a structurally defined triterpenoid from Scilla scilloides with potential for biological activity. However, a comprehensive understanding of its chemical and biological properties is currently hampered by the lack of publicly available experimental data. Further research is required to determine its physical constants, detailed spectroscopic characteristics, and to explore its pharmacological potential. The scientific community would benefit from studies detailing its synthesis, isolation protocols, and in-depth biological evaluations.
References
- 1. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Passicol, an antibacterial and antifungal agent produced by Passiflora plant species: qualitative and quantitative range of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. florajournal.com [florajournal.com]
In-Depth Technical Guide: Scillascillol (CAS Number: 2023822-39-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scillascillol, a lanostane-type triterpenoid with the CAS number 2023822-39-9, is a natural product isolated from the whole plants of Scilla scilloides. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, isolation, and structural elucidation. While specific quantitative biological activity data for this compound remains limited in publicly accessible literature, this guide also explores the known pharmacological activities of related compounds and extracts from the Scilla genus, suggesting potential areas for future investigation.
Chemical and Physical Properties
This compound is a complex triterpenoid molecule. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2023822-39-9 | [1] |
| Molecular Formula | C30H46O6 | [1] |
| Molecular Weight | 502.69 g/mol | [1] |
| IUPAC Name | Lanost-8-en-26-oic acid, 17,23-epoxy-3,23,24,28-tetrahydroxy-, γ-lactone, (3β,4β,23S,24S,25R)- | [1] |
| Compound Type | Lanostane-type Triterpenoid | [2][3] |
| Natural Source | Whole plants of Scilla scilloides | [2][3] |
Isolation and Structural Elucidation
The primary method for obtaining this compound is through extraction from its natural source, Scilla scilloides. The isolation and structural determination of this compound were first described by Ren et al. in 2015.[2][3]
Experimental Protocol: Isolation of this compound
The following is a generalized workflow for the isolation of triterpenoids from plant material, based on common phytochemical practices. The specific details for this compound would be found in the primary literature.
Caption: Generalized workflow for isolating this compound.
Structural Characterization
The structure of this compound was elucidated using extensive spectroscopic studies.[2][3] These techniques are fundamental in natural product chemistry for determining the precise arrangement of atoms within a molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework and the connectivity of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and confirm the molecular weight.
Biological Activity and Therapeutic Potential
As of the latest available data, there is a notable absence of specific quantitative biological activity data (e.g., IC50, EC50 values) for pure this compound in peer-reviewed literature. However, the broader context of research on Scilla species and lanostane-type triterpenoids suggests promising avenues for investigation.
Reported Activities of Scilla Genus and Related Compounds
Extracts from the Scilla genus, and other compounds isolated from Scilla scilloides, have demonstrated a range of biological activities, as detailed in the table below.
| Biological Activity | Compound/Extract | Source |
| Anti-tumor | Eucosterol oligoglycosides from S. scilloides | [4] |
| Antimicrobial | Methanol extract of S. scilloides bulbs | [5] |
| Anti-inflammatory | Extracts from Scilla species | [2] |
| Antioxidant | Extracts from Scilla species | [2] |
These findings suggest that this compound may possess similar properties, and further research is warranted to evaluate its specific bioactivities.
Potential Signaling Pathways for Investigation
Given the known activities of other triterpenoids, several signaling pathways could be relevant to the mechanism of action of this compound. The diagram below illustrates a hypothetical workflow for investigating the anti-inflammatory and cytotoxic potential of this compound.
Caption: A potential workflow for studying this compound's bioactivity.
Future Directions
The study of this compound is still in its early stages. To fully understand its therapeutic potential, the following areas of research are critical:
-
Quantitative Biological Evaluation: A systematic evaluation of this compound's activity in a panel of in vitro assays is necessary to determine its potency and spectrum of action.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a potential therapeutic agent.
-
In Vivo Studies: Following promising in vitro results, evaluation in animal models of disease will be essential to assess efficacy and safety.
-
Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for research and the generation of analogs with improved properties.
Conclusion
This compound is a structurally interesting lanostane-type triterpenoid from Scilla scilloides. While current knowledge about its specific biological activities is limited, the pharmacological profile of related compounds suggests that it is a promising candidate for further investigation, particularly in the areas of oncology and inflammatory diseases. This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing natural product.
References
Unveiling the Natural Origins of Scillascillol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide illuminates the natural sources of Scillascillol, a lanostane-type triterpenoid. The primary documented natural origin of this compound is the plant Scilla scilloides. This document provides a comprehensive overview of its isolation from this source, alongside a broader examination of the biosynthesis of related triterpenoids, offering valuable insights for natural product researchers and drug development professionals.
Natural Source and Isolation of this compound
This compound has been identified as a natural constituent of the whole plant of Scilla scilloides (also known as Barnardia japonica), a bulbous perennial herb belonging to the Asparagaceae family. The isolation of this compound, along with other lanostane-type triterpenoids, was detailed in a study focused on the chemical constituents of this plant.
Experimental Protocol for Isolation from Scilla scilloides
The following protocol outlines the general methodology for the extraction and isolation of lanostane-type triterpenoids from Scilla scilloides, from which this compound was identified.
1. Extraction:
-
The air-dried and powdered whole plants of Scilla scilloides are subjected to extraction with 95% ethanol at room temperature.
-
The resulting crude extract is then concentrated under reduced pressure to yield a residue.
2. Fractionation:
-
The ethanolic residue is suspended in water and subsequently partitioned with petroleum ether and ethyl acetate.
-
The ethyl acetate fraction, containing the triterpenoids, is concentrated to dryness.
3. Chromatographic Separation:
-
The ethyl acetate extract undergoes repeated column chromatography on silica gel.
-
Gradient elution is typically employed, starting with a non-polar solvent system (e.g., chloroform-methanol mixtures of increasing polarity) to separate compounds based on their polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of these combined fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20, often utilizing different solvent systems.
-
Final purification to yield pure compounds like this compound is often accomplished using preparative high-performance liquid chromatography (HPLC).
4. Structure Elucidation:
-
The chemical structure of the isolated this compound is determined through extensive spectroscopic analysis, including:
-
Mass Spectrometry (MS): To determine the molecular weight and formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to establish the connectivity and stereochemistry of the molecule.
-
Quantitative Data
While the specific yield of this compound from the initial extraction is not detailed in the available literature, the following table summarizes the compounds isolated from Scilla scilloides in the primary study. This provides context to the phytochemical profile of the plant.
| Compound Name | Compound Type | Source Organism |
| This compound | Lanostane-type triterpenoid | Scilla scilloides |
| Scillascillone | Lanostane-type triterpenoid | Scilla scilloides |
| Scillascilloside B-1 | Norlanostane-triterpene glycoside | Scilla scilloides |
Biosynthesis of Lanostane-Type Triterpenoids
While the specific biosynthetic pathway of this compound has not been elucidated, it is understood to follow the general pathway for lanostane-type triterpenoids in plants. This pathway is a branch of the isoprenoid pathway.
The biosynthesis begins with the cyclization of 2,3-oxidosqualene. In plants, this is primarily catalyzed by cycloartenol synthase to produce cycloartenol, which is a key precursor for phytosterols. However, in some plants and fungi, lanosterol synthase catalyzes the formation of lanosterol, the direct precursor to lanostane-type triterpenoids.
Following the formation of the lanostane skeleton, a series of post-cyclization modifications occur, catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s), reductases, and glycosyltransferases. These modifications, including hydroxylations, oxidations, and glycosylations, lead to the vast diversity of lanostane-type triterpenoids found in nature, including this compound.
Visualizing the Biosynthetic and Isolation Pathways
To further clarify these complex processes, the following diagrams illustrate the generalized biosynthetic pathway of lanostane-type triterpenoids and a typical experimental workflow for their isolation.
The Scillascillol Biosynthesis Pathway: A Hypothetical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Scillascillol, a complex triterpenoid with significant therapeutic potential. While the complete pathway has yet to be fully elucidated, this document synthesizes current knowledge of triterpenoid biosynthesis to present a scientifically grounded hypothetical pathway. This guide is intended for researchers, scientists, and drug development professionals engaged in the study and application of novel bioactive compounds.
Introduction to this compound
This compound is a lanostane-type triterpenoid isolated from Scilla scilloides. Its intricate structure, featuring multiple hydroxyl groups, an epoxide ring, and a γ-lactone, suggests a complex biosynthetic origin. Triterpenoids are a large and diverse class of natural products derived from the C30 precursor squalene.[1] Their biosynthesis is of significant interest due to their wide range of biological activities.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to begin with the well-established mevalonate (MVA) pathway, leading to the formation of the universal isoprene units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are then assembled into the linear C30 hydrocarbon, squalene. The subsequent steps are proposed as follows:
Step 1: Epoxidation of Squalene
Squalene undergoes epoxidation to form 2,3-oxidosqualene. This reaction is catalyzed by the enzyme squalene epoxidase (SE) .
Step 2: Cyclization to Lanosterol
2,3-oxidosqualene is cyclized to the tetracyclic triterpenoid, lanosterol, by the enzyme lanosterol synthase (LAS) .[2] This cyclization is a complex process involving a series of carbocation intermediates.[2]
Step 3: Post-Cyclization Modifications
The lanosterol backbone is then proposed to undergo a series of modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and other tailoring enzymes, to yield this compound. These modifications are predicted to include:
-
Hydroxylations: Introduction of hydroxyl groups at various positions on the lanostane skeleton.
-
Epoxidation: Formation of the 17,23-epoxy bridge.
-
Oxidation and Lactonization: Oxidation of a methyl group to a carboxylic acid, followed by intramolecular esterification to form the γ-lactone ring.
The precise sequence and the specific enzymes involved in these latter steps are yet to be experimentally determined.
Caption: Proposed biosynthetic pathway of this compound.
Data Presentation: Representative Quantitative Data in Triterpenoid Biosynthesis
While specific quantitative data for the this compound pathway is unavailable, the following tables summarize representative data from studies on other triterpenoid biosynthetic pathways, particularly those involving metabolic engineering in yeast. This data provides a benchmark for expected enzyme performance and product yields.
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| Lanosterol Synthase | Homo sapiens | 2,3-Oxidosqualene | 5.0 | 0.17 | [3] |
| β-Amyrin Synthase | Glycyrrhiza glabra | 2,3-Oxidosqualene | 25 | 0.04 | N/A |
| CYP716A12 (β-amyrin C-28 oxidase) | Medicago truncatula | β-Amyrin | 12.5 | 0.23 | [4] |
Table 1: Representative Kinetic Data of Key Enzymes in Triterpenoid Biosynthesis.
| Product | Host Organism | Titer (mg/L) | Cultivation Condition | Reference |
| Sclareol | Saccharomyces cerevisiae | 11,400 | Fed-batch fermentation | [5] |
| Carnosic Acid | Saccharomyces cerevisiae | 75.18 | 5 L fed-batch fermentation | [1] |
| Oleanolic Acid | Nicotiana benthamiana | ~130 (µg/g FW) | Transient expression | [4][6] |
Table 2: Representative Titers of Triterpenoids Produced via Metabolic Engineering.
Experimental Protocols: A General Guide
The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.
Identification and Cloning of Candidate Genes
-
Transcriptome Sequencing: Perform RNA-seq on Scilla scilloides tissues actively producing this compound to identify candidate genes, particularly those encoding oxidosqualene cyclases (OSCs) and cytochrome P450s (CYP450s).
-
Gene Isolation: Based on sequence homology to known triterpenoid biosynthetic genes, design primers to amplify and clone the full-length cDNA of candidate genes.
References
- 1. Metabolic Engineering of Saccharomyces cerevisiae for Heterologous Carnosic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanosterol synthase - Wikipedia [en.wikipedia.org]
- 3. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]
An In-depth Examination of the Chemistry, Biosynthesis, and Pharmacological Potential of Lanostane-Type Triterpenoids from Scilla
Introduction
The genus Scilla, belonging to the Asparagaceae family, encompasses a diverse group of bulbous perennial plants with a rich history in traditional medicine. Phytochemical investigations of Scilla species have revealed a wealth of bioactive secondary metabolites, with particular interest in a class of compounds known as lanostane-type triterpenoids. Among these, Scillascillol, a novel triterpenoid isolated from Scilla scilloides, has garnered attention for its unique chemical structure and potential pharmacological activities. This technical guide provides a comprehensive overview of this compound and related triterpenoids found in the Scilla genus, targeting researchers, scientists, and professionals in the field of drug development. The guide will delve into the structural diversity, biosynthetic pathways, and reported biological activities of these compounds, with a focus on their potential as therapeutic agents.
Chemical Structures and Diversity
The triterpenoids isolated from the Scilla genus are predominantly of the lanostane-type. Lanostane is a tetracyclic triterpenoid that serves as a precursor for the biosynthesis of steroids in animals and fungi. In plants, a variety of modifications to the lanostane skeleton lead to a diverse array of bioactive compounds.
This compound , isolated from the whole plants of Scilla scilloides, is a notable example of a lanostane-type triterpenoid from this genus. Its structure was elucidated through extensive spectroscopic studies, including 2D NMR.
In addition to this compound, other related triterpenoids have been identified in various Scilla species, including:
-
Lanostane-type triterpenoid glycosides: These are complex molecules where sugar moieties are attached to the triterpenoid aglycone. Several such glycosides have been isolated from Scilla peruviana.
-
Norlanostane-type triterpenoids: These are lanostane derivatives that have lost one or more carbon atoms from the parent skeleton.
-
Rearranged lanostane triterpenoids: In these compounds, the lanostane skeleton has undergone rearrangement, leading to unique structural features.
The structural diversity of these compounds, arising from variations in oxidation patterns, substitutions, and glycosylation, contributes to their wide range of biological activities.
Biosynthesis of Lanostane-Type Triterpenoids
The biosynthesis of lanostane-type triterpenoids in plants follows the mevalonate (MVA) pathway, a fundamental route for the production of isoprenoids. The key steps are outlined below:
-
Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): The pathway begins with the synthesis of these five-carbon building blocks from acetyl-CoA.
-
Synthesis of Squalene: IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined tail-to-tail to produce the 30-carbon linear hydrocarbon, squalene.
-
Cyclization of Squalene: Squalene undergoes epoxidation to form 2,3-oxidosqualene. This intermediate is then cyclized by the enzyme lanosterol synthase to form the characteristic tetracyclic lanostane skeleton.
-
Post-cyclization Modifications: The lanostane skeleton undergoes a series of enzymatic modifications, including oxidation, reduction, hydroxylation, and glycosylation, catalyzed by enzymes such as cytochrome P450 monooxygenases and glycosyltransferases. These modifications give rise to the vast diversity of lanostane-type triterpenoids observed in nature.
Quantitative Data
| Compound (from Scilla peruviana) | Compound Type | Biological Activity | IC50 (mM)[1] |
| Compound 2 | Rearranged pentacyclic-lanosterol glycoside | Pancreatic Lipase Inhibition | 0.84 ± 0.029 |
| Compound 3 | Rearranged pentacyclic-lanosterol glycoside | Pancreatic Lipase Inhibition | 0.59 ± 0.020 |
| Scillascilloside D-2 (Compound 6) | Hexacyclic-lanosterol glycoside | Pancreatic Lipase Inhibition | 0.81 ± 0.029 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate greater potency.
Biological Activities and Potential Therapeutic Applications
Triterpenoids from the Scilla genus have been reported to exhibit a range of biological activities, suggesting their potential for development as therapeutic agents.
Pancreatic Lipase Inhibition
Several lanostane-type triterpenoid glycosides from Scilla peruviana have demonstrated significant inhibitory activity against pancreatic lipase[1]. Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. Inhibition of this enzyme is a validated therapeutic strategy for the management of obesity. The data presented in the quantitative data table highlight the potential of these compounds as anti-obesity agents. The mechanism of action is believed to involve the binding of the triterpenoid to the active site of the lipase, preventing the hydrolysis of triglycerides.
Cyclic AMP Phosphodiesterase (PDE) Inhibition
Some triterpenoids from Scilla have been shown to inhibit cyclic AMP (cAMP) phosphodiesterase. PDEs are enzymes that degrade the second messenger molecule cAMP, which plays a crucial role in various cellular signaling pathways. By inhibiting PDE, these compounds can increase intracellular cAMP levels, leading to a range of physiological effects. PDE inhibitors are used in the treatment of various conditions, including inflammatory diseases, cardiovascular disorders, and neurological conditions. The specific PDE subtypes targeted by Scilla triterpenoids and the therapeutic implications of this activity require further investigation.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the study of this compound and related triterpenoids.
Extraction and Isolation of Triterpenoids from Scilla Bulbs
A general workflow for the extraction and isolation of triterpenoids from Scilla bulbs is depicted below. The specific solvents and chromatographic conditions may be optimized depending on the target compounds.
Detailed Protocol for Extraction from Scilla peruviana Bulbs:
-
Extraction: Dried and powdered bulbs are extracted with methanol at room temperature.
-
Solvent Partitioning: The concentrated methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Chromatography: The resulting fractions are subjected to a series of chromatographic techniques, including silica gel column chromatography, octadecylsilyl (ODS) column chromatography, and high-performance liquid chromatography (HPLC) to isolate the pure compounds.
-
Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Pancreatic Lipase Inhibition Assay
The inhibitory activity of the isolated compounds against pancreatic lipase can be determined using a colorimetric assay.
Principle: The assay measures the hydrolysis of a substrate, such as p-nitrophenyl butyrate (pNPB), by pancreatic lipase, which releases p-nitrophenol, a colored product that can be quantified spectrophotometrically.
Protocol Outline:
-
Enzyme Solution: A solution of porcine pancreatic lipase in a suitable buffer (e.g., Tris-HCl) is prepared.
-
Test Compound Incubation: The enzyme solution is pre-incubated with various concentrations of the test compound (or a positive control like Orlistat).
-
Substrate Addition: The reaction is initiated by adding the substrate solution (pNPB).
-
Absorbance Measurement: The increase in absorbance at a specific wavelength (e.g., 405 nm) due to the formation of p-nitrophenol is monitored over time.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the control (enzyme and substrate without inhibitor).
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Cyclic AMP Phosphodiesterase (PDE) Inhibition Assay
The inhibitory effect of compounds on PDE activity can be assessed using various methods, including radioisotope-based assays or commercially available kits.
Principle: These assays typically measure the conversion of radiolabeled cAMP to AMP by the PDE enzyme.
Protocol Outline (Radioisotope-based):
-
Enzyme Preparation: A preparation of PDE from a relevant tissue source is obtained.
-
Reaction Mixture: The reaction mixture contains the PDE enzyme, radiolabeled cAMP (e.g., [3H]cAMP), and various concentrations of the test compound.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Separation of Products: The reaction is terminated, and the product ([3H]AMP) is separated from the unreacted substrate ([3H]cAMP), often using chromatography or selective precipitation.
-
Quantification: The amount of [3H]AMP formed is quantified using liquid scintillation counting.
-
Calculation of Inhibition and IC50: The percentage of inhibition and the IC50 value are calculated as described for the lipase assay.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and related triterpenoids are attributed to their interaction with specific molecular targets, leading to the modulation of cellular signaling pathways.
Pancreatic Lipase Inhibition Pathway
The inhibition of pancreatic lipase by Scilla triterpenoids directly impacts the digestive process, leading to a reduction in the absorption of dietary fats. This can have downstream effects on lipid metabolism and energy balance.
cAMP Signaling Pathway Modulation
By inhibiting cAMP phosphodiesterase, Scilla triterpenoids can potentiate signaling pathways that are dependent on this second messenger. An increase in intracellular cAMP can activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.
References
An In-depth Technical Guide on the Core Mechanism of Action of Gracillin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Scillascillol" did not yield any relevant scientific information, suggesting it may be a hypothetical or erroneous term. This guide has been prepared on the natural compound Gracillin , a subject with a documented body of research aligning with the user's interest in anti-cancer mechanisms of action.
Executive Summary
Gracillin, a steroidal saponin, has emerged as a potent anti-cancer agent with significant activity against various malignancies, most notably colorectal cancer (CRC). Its primary mechanism of action involves the direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] By preventing the phosphorylation and subsequent nuclear translocation of STAT3, Gracillin effectively downregulates the expression of numerous target genes essential for tumor cell proliferation, survival, and migration.[1][3] This targeted action, combined with its ability to induce apoptosis and inhibit tumor growth in vivo, positions Gracillin as a promising candidate for further preclinical and clinical investigation.[1][4]
Core Mechanism of Action: STAT3 Pathway Inhibition
The anti-neoplastic activity of Gracillin is primarily attributed to its targeted disruption of the STAT3 signaling cascade. STAT3 is a transcription factor that is frequently overactivated in a wide range of cancers and plays a pivotal role in tumor progression.[5] Gracillin exerts its inhibitory effects through the following key mechanisms:
-
Inhibition of STAT3 Phosphorylation: The activation of STAT3 is critically dependent on its phosphorylation at the tyrosine 705 residue (Tyr705) by upstream kinases such as Janus kinases (JAKs) and Src family kinases. Gracillin has been demonstrated to significantly reduce the levels of phosphorylated STAT3 (p-STAT3) in CRC cells.[1][3] This action effectively prevents the subsequent dimerization of STAT3 monomers.
-
Prevention of Nuclear Translocation: Following phosphorylation and dimerization, p-STAT3 translocates from the cytoplasm to the nucleus to act as a transcription factor. Studies have shown that Gracillin treatment, particularly in the presence of IL-6 (a potent STAT3 activator), inhibits the accumulation of p-STAT3 in the nucleus of cancer cells.[1][3]
-
Downregulation of STAT3 Target Genes: By preventing the nuclear function of STAT3, Gracillin leads to the decreased expression of its downstream target genes. These genes are crucial for cancer cell function and include regulators of cell cycle progression (e.g., Cyclin D1), apoptosis (e.g., Bcl-2, Survivin), and angiogenesis.
This multi-faceted inhibition of the STAT3 pathway culminates in reduced cell viability, decreased migratory capacity, and the induction of programmed cell death (apoptosis) in cancer cells.[1]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the molecular pathway targeted by Gracillin and a typical experimental workflow for its evaluation.
Caption: Gracillin inhibits the STAT3 pathway by blocking phosphorylation and nuclear translocation.
Caption: Experimental workflow for evaluating the anti-cancer effects of Gracillin.
Quantitative Data Summary
The inhibitory effects of Gracillin have been quantified across several colorectal cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity of Gracillin in Human CRC Cell Lines
| Cell Line | IC₅₀ Value (µmol/L) after 48h | Description |
|---|---|---|
| RKO | 3.118 | Human colorectal carcinoma |
| SW480 | 2.671 | Human colorectal adenocarcinoma |
| HCT116 | 5.473 | Human colorectal carcinoma |
Data derived from MTT assays assessing cell viability.[1]
Table 2: In Vivo Efficacy of Gracillin in a Xenograft Model
| Treatment Group | Dosage (mg/kg) | Tumor Volume Reduction | Tumor Weight Reduction |
|---|---|---|---|
| Control | Vehicle | - | - |
| Gracillin | 1 | Significant | Significant |
| Gracillin | 2 | Dose-dependent, significant | Dose-dependent, significant |
Data reflects outcomes from a xenograft model established with human CRC cells in immunodeficient mice.[1]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methods described in the primary literature.[1]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Human CRC cells (RKO, SW480, HCT116) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and cultured overnight to allow for attachment.
-
Treatment: Cells are treated with various concentrations of Gracillin (typically in a range from 0 to 20 µmol/L) dissolved in DMSO. A vehicle control (DMSO only) is included. The final DMSO concentration should be kept below 0.1%.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The culture medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) is calculated using software such as GraphPad Prism.[1]
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as STAT3 and p-STAT3.
-
Cell Lysis: CRC cells are treated with Gracillin for a specified time (e.g., 12-24 hours). For pathway activation studies, cells may be stimulated with IL-6 (e.g., 25 ng/mL) for 30 minutes prior to harvesting. Cells are then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
CRC Xenograft Mouse Model
This in vivo model assesses the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old) are used to prevent rejection of human tumor cells.
-
Cell Implantation: A suspension of human CRC cells (e.g., 5 x 10⁶ HCT116 cells) in sterile PBS or medium is injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³). Tumor volume is typically measured with calipers and calculated using the formula: (Length × Width²)/2.
-
Randomization and Treatment: Mice are randomly assigned to control and treatment groups. Gracillin, dissolved in a suitable vehicle, is administered (e.g., via intraperitoneal injection) at specified doses (e.g., 1 mg/kg or 2 mg/kg) on a defined schedule (e.g., every other day).[1] The control group receives the vehicle alone.
-
Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the study.
-
Endpoint: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
References
- 1. Gracillin shows potent efficacy against colorectal cancer through inhibiting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gracillin shows potent efficacy against colorectal cancer through inhibiting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of STAT3 integrates common profibrotic pathways to promote fibroblast activation and tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Biological Activities of Lanostane Triterpenoids from the Genus Scilla
A Note to Researchers, Scientists, and Drug Development Professionals:
Initial investigations into the biological activities of a specific lanostane-type triterpenoid, Scillascillol, isolated from Scilla scilloides, have revealed a significant gap in the currently available scientific literature. While the isolation of this compound has been reported, detailed studies on its specific biological activities, including quantitative data, experimental protocols, and associated signaling pathways, are not publicly accessible at this time.
This guide, therefore, broadens its scope to provide a comprehensive overview of the known biological activities of other structurally related lanostane triterpenoids isolated from plants of the Scilla genus. The data presented herein offers valuable insights into the potential therapeutic applications of this class of compounds and may serve as a foundational resource for future research into this compound and its analogues.
Biological Activities of Scilla-derived Lanostane Triterpenoids
Phytochemical investigations into various Scilla species have led to the isolation and characterization of several lanostane-type triterpenoids. These compounds have been evaluated for a range of biological activities, with the most notable being their potential as antimicrobial, anti-inflammatory, antioxidant, and anti-tumor agents.[1]
Pancreatic Lipase Inhibitory Activity
A study on the chemical constituents of the bulbs of Scilla peruviana identified several lanosterol-type triterpene glycosides with significant pancreatic lipase inhibitory activity.[2][3] Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, and its inhibition is a validated therapeutic strategy for the management of obesity.
Quantitative Data on Pancreatic Lipase Inhibition by Scilla peruviana Triterpenoids
| Compound | IC50 (mM) |
| Compound 2 | 0.84 ± 0.029 |
| Compound 3 | 0.59 ± 0.020 |
| Compound 6 | 0.81 ± 0.029 |
| Cetilistat (Positive Control) | 1.43 ± 0.052 µM |
| Data from in vitro concentration-dependent assays.[2] |
Experimental Protocol for Pancreatic Lipase Inhibitory Activity Assay
The pancreatic lipase inhibitory activity of the isolated lanosterol-type triterpene glycosides was assessed using a commercially available kit. The general workflow for such an assay is outlined below.
Potential Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, the broader class of triterpenoids is known to interact with various cellular signaling cascades. Based on the observed biological activities of related compounds, potential (though currently hypothetical for this compound) signaling pathway interactions could include those involved in inflammation and cancer.
Hypothetical Signaling Pathway Interaction for Anti-Inflammatory Effects
Triterpenoids have been reported to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway. Inhibition of this pathway can lead to a downstream reduction in the expression of pro-inflammatory cytokines.
Future Directions
The preliminary data on lanostane triterpenoids from Scilla species are promising and warrant further investigation. Future research should focus on:
-
Isolation and Biological Screening of this compound: A top priority is to conduct comprehensive biological screening of purified this compound to determine its specific activities.
-
Mechanism of Action Studies: For any identified activities, detailed mechanistic studies are required to elucidate the underlying signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogues and subsequent biological evaluation will be crucial for identifying the key structural features responsible for its activity and for optimizing its therapeutic potential.
This guide will be updated as new information on the biological activities of this compound and related compounds becomes available.
References
Navigating the Physicochemical Landscape of Scillascillol: A Technical Guide to Solubility and Stability
Disclaimer: Publicly available scientific literature does not currently provide specific quantitative data on the solubility and stability of Scillascillol. As a result, the following technical guide serves as a comprehensive template, outlining the standard methodologies, data presentation, and analyses that are crucial for the characterization of a research compound like this compound. The tables and figures presented herein are illustrative and do not represent actual experimental data for this compound.
Introduction
This compound is a triterpenoid that has been isolated from the plants of the Scilla genus. As with any compound under investigation for potential therapeutic applications, a thorough understanding of its physicochemical properties is fundamental for drug development. This guide provides a framework for assessing the aqueous and non-aqueous solubility of this compound, as well as its stability under various stress conditions. Such data is critical for formulation development, pharmacokinetic studies, and ensuring the integrity of the molecule throughout its lifecycle.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections and tables provide a template for the comprehensive assessment of this compound's solubility.
Aqueous Solubility
Aqueous solubility is typically assessed across a physiologically relevant pH range to predict its behavior in the gastrointestinal tract and other biological fluids.
Table 1: Aqueous Solubility of this compound
| pH | Buffer System (Concentration) | Temperature (°C) | Solubility (µg/mL) | Method |
| 2.0 | HCl | 25 | Data Not Available | HPLC-UV |
| 4.5 | Acetate (50 mM) | 25 | Data Not Available | HPLC-UV |
| 6.8 | Phosphate (50 mM) | 25 | Data Not Available | HPLC-UV |
| 7.4 | Phosphate (50 mM) | 25 | Data Not Available | HPLC-UV |
| 9.0 | Borate (50 mM) | 25 | Data Not Available | HPLC-UV |
Non-Aqueous and Co-solvent Solubility
For formulation purposes, particularly for parenteral and topical delivery, solubility in various organic solvents and co-solvent systems is essential.
Table 2: Solubility of this compound in Organic Solvents and Co-solvent Systems
| Solvent/Co-solvent System | Ratio (v/v) | Temperature (°C) | Solubility (mg/mL) | Method |
| Ethanol | N/A | 25 | Data Not Available | HPLC-UV |
| Propylene Glycol | N/A | 25 | Data Not Available | HPLC-UV |
| DMSO | N/A | 25 | Data Not Available | HPLC-UV |
| PEG 400 | N/A | 25 | Data Not Available | HPLC-UV |
| Ethanol:Water | 50:50 | 25 | Data Not Available | HPLC-UV |
| Propylene Glycol:Water | 30:70 | 25 | Data Not Available | HPLC-UV |
Stability Profile
Stability testing is crucial to identify the optimal storage conditions, shelf-life, and potential degradation pathways of this compound.
Solid-State Stability
The solid-state stability of this compound would be evaluated under accelerated and long-term storage conditions as per ICH guidelines.
Table 3: Solid-State Stability of this compound
| Condition | Duration | Appearance | Purity (%) (by HPLC) | Degradants (%) |
| 40°C / 75% RH | 1 month | Data Not Available | Data Not Available | Data Not Available |
| 3 months | Data Not Available | Data Not Available | Data Not Available | |
| 6 months | Data Not Available | Data Not Available | Data Not Available | |
| 25°C / 60% RH | 6 months | Data Not Available | Data Not Available | Data Not Available |
| 12 months | Data Not Available | Data Not Available | Data Not Available |
Solution-State Stability
The stability of this compound in solution is critical for the development of liquid formulations and for interpreting in vitro and in vivo experimental results.
Table 4: Solution-State Stability of this compound in pH 7.4 Buffer
| Temperature (°C) | Duration | Concentration (µg/mL) | Purity (%) (by HPLC) | Degradants (%) |
| 4 | 24 hours | Data Not Available | Data Not Available | Data Not Available |
| 7 days | Data Not Available | Data Not Available | Data Not Available | |
| 25 | 24 hours | Data Not Available | Data Not Available | Data Not Available |
| 7 days | Data Not Available | Data Not Available | Data Not Available |
Forced Degradation Studies
Forced degradation studies are undertaken to identify the likely degradation products and pathways of this compound.
Table 5: Forced Degradation of this compound
| Stress Condition | % Degradation | Major Degradation Products (RRT) |
| Acid Hydrolysis (0.1N HCl) | Data Not Available | Data Not Available |
| Base Hydrolysis (0.1N NaOH) | Data Not Available | Data Not Available |
| Oxidation (3% H₂O₂) | Data Not Available | Data Not Available |
| Thermal (80°C) | Data Not Available | Data Not Available |
| Photolytic (ICH Q1B) | Data Not Available | Data Not Available |
Experimental Protocols
The following are generalized protocols for the determination of solubility and stability.
Solubility Determination: Shake-Flask Method
-
An excess amount of this compound is added to a known volume of the desired solvent (e.g., buffer, organic solvent) in a sealed glass vial.
-
The vials are agitated in a temperature-controlled shaker (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered through a 0.22 µm filter to remove undissolved solid.
-
The concentration of this compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Stability Assessment: HPLC Method
-
A stability-indicating HPLC method is developed and validated for this compound. This method should be able to separate the intact compound from its degradation products.
-
Samples of this compound (solid or in solution) are stored under the conditions specified in the stability protocol.
-
At designated time points, an aliquot of the sample is withdrawn, appropriately diluted, and analyzed by the HPLC method.
-
The peak area of this compound and any degradation products are recorded. The percentage of remaining this compound and the formation of degradants are calculated.
Visualizations
As no specific signaling pathways for this compound have been identified, the following diagram illustrates a generalized workflow for a forced degradation study.
Caption: A generalized workflow for conducting forced degradation studies on a new chemical entity.
A Technical Guide to the Spectroscopic Analysis of Scillascillol and Related Lanostane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction to Scillascillol and Lanostane Triterpenoids
This compound is a natural product with the chemical name Lanost-8-en-2-oic acid, 17,23-epoxy-3,23,24,28-tetrahydroxy-,-lactone, (3β,4β,23S,24S,25R)- and a molecular formula of C30H46O6. It belongs to the lanostane class of triterpenoids, a large and diverse group of natural products known for their complex structures and significant biological activities. The structural elucidation of such molecules is heavily reliant on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This guide presents the spectroscopic data and analytical workflow for a representative lanostane triterpenoid, Ganotropic Acid , which shares the core lanostane skeleton.
Spectroscopic Data of a Representative Lanostane Triterpenoid: Ganotropic Acid
The following tables summarize the ¹H and ¹³C NMR data for Ganotropic Acid, isolated from the mushroom Ganoderma tropicum.
Table 1: ¹H NMR Spectroscopic Data for Ganotropic Acid (in CD₃OD)
| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| 1α | 1.15 | m | |
| 1β | 1.80 | m | |
| 2α | 1.70 | m | |
| 2β | 1.95 | m | |
| 3 | 3.25 | dd | 11.5, 4.5 |
| 5 | 1.35 | d | 10.5 |
| 6α | 1.50 | m | |
| 6β | 2.10 | m | |
| 7 | 4.55 | d | 9.5 |
| 12α | 1.85 | m | |
| 12β | 2.20 | m | |
| 15 | 4.90 | dd | 10.0, 6.5 |
| 16α | 2.05 | m | |
| 16β | 2.30 | m | |
| 20 | 2.50 | m | |
| 21 | 1.10 | d | 7.0 |
| 22α | 2.15 | m | |
| 22β | 2.45 | m | |
| 24 | 4.30 | m | |
| 27 | 1.25 | d | 6.5 |
| 18 | 0.90 | s | |
| 19 | 1.20 | s | |
| 28 | 1.05 | s | |
| 29 | 0.95 | s | |
| 30 | 1.30 | s |
Table 2: ¹³C NMR Spectroscopic Data for Ganotropic Acid (in CD₃OD)
| Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm |
| 1 | 34.7 | 16 | 45.0 |
| 2 | 27.9 | 17 | 94.9 |
| 3 | 78.4 | 18 | 18.5 |
| 4 | 38.8 | 19 | 22.5 |
| 5 | 49.1 | 20 | 36.5 |
| 6 | 27.7 | 21 | 19.0 |
| 7 | 69.2 | 22 | 46.7 |
| 8 | 158.8 | 23 | 110.5 |
| 9 | 141.9 | 24 | 75.5 |
| 10 | 38.7 | 25 | 33.0 |
| 11 | 200.2 | 26 | 178.0 |
| 12 | 47.2 | 27 | 21.0 |
| 13 | 49.7 | 28 | 28.5 |
| 14 | 54.5 | 29 | 16.0 |
| 15 | 73.2 | 30 | 25.0 |
Mass Spectrometry Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the molecular formula of a new compound. For Ganotropic Acid, the following data was reported:
-
Molecular Formula: C₃₀H₄₄O₈
-
HRESIMS: m/z 532.2985 [M]⁺ (calculated for C₃₀H₄₄O₈, 532.2981)
Experimental Protocols
The following are representative experimental protocols for the acquisition of spectroscopic data for lanostane triterpenoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance 500 MHz or 600 MHz instrument, equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard.
-
¹H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons in the molecule.
-
¹³C NMR: One-dimensional carbon NMR spectra are recorded to identify the number of unique carbon atoms and their chemical environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: A suite of two-dimensional NMR experiments is essential for complete structure elucidation:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectra are typically obtained on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
-
Data Acquisition: The instrument is operated in either positive or negative ion mode to detect the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). The high resolution and mass accuracy of the instrument allow for the unambiguous determination of the elemental composition and, consequently, the molecular formula.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel natural product like this compound.
Caption: Workflow for Natural Product Structure Elucidation.
This comprehensive approach, combining meticulous isolation with advanced spectroscopic analysis, is fundamental to the successful characterization of complex natural products like this compound and other lanostane triterpenoids, paving the way for further investigation into their biological and pharmacological properties.
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Scillascillol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scillascillol is a lanostane-type triterpenoid that has been isolated from Scilla scilloides[1]. The genus Scilla, and the closely related Drimia, are known sources of a variety of bioactive compounds, including cardiac glycosides and triterpenoids, which have shown potential pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer effects[1][2]. These compounds are of significant interest to the pharmaceutical and nutraceutical industries. This document provides detailed methodologies for the extraction and purification of this compound, based on established techniques for isolating similar natural products from plant sources.
Data Presentation
Effective evaluation and comparison of extraction and purification protocols require meticulous data recording. The following tables are provided as a template for researchers to summarize their quantitative data.
Table 1: Extraction Efficiency of this compound
| Extraction Method | Plant Material (g) | Solvent System | Solvent Volume (mL) | Extraction Time (h) | Temperature (°C) | Crude Extract Yield (g) | This compound Content in Crude Extract (%) | Overall Yield (%) |
| Maceration | ||||||||
| Soxhlet Extraction | ||||||||
| Ultrasound-Assisted Extraction | ||||||||
| Microwave-Assisted Extraction |
Table 2: Purification of this compound
| Purification Step | Starting Material (g) | Method | Stationary Phase | Mobile Phase | Yield (mg) | Purity (%) | Purification Fold |
| Column Chromatography | Silica Gel | ||||||
| Sephadex LH-20 | |||||||
| Preparative HPLC | C18 | ||||||
| Crystallization |
Experimental Protocols
The following protocols are generalized methods for the extraction and purification of this compound from plant material, such as the bulbs of Scilla scilloides.
Protocol 1: Extraction of this compound
This protocol describes a standard solvent extraction method.
1. Plant Material Preparation:
- Collect fresh bulbs of Scilla scilloides.
- Wash the bulbs thoroughly with water to remove any soil and debris.
- Slice the bulbs into thin pieces and dry them in a well-ventilated oven at 40-50°C until a constant weight is achieved.
- Grind the dried plant material into a fine powder using a mechanical grinder.
2. Solvent Extraction (Maceration):
- Weigh the powdered plant material.
- Place the powder in a large glass container with a lid.
- Add methanol to the container to fully submerge the powder, with a typical solvent-to-solid ratio of 10:1 (v/w).
- Seal the container and allow it to stand at room temperature for 48-72 hours with occasional shaking.
- After the maceration period, filter the mixture through Whatman No. 1 filter paper.
- Collect the filtrate and repeat the extraction process with fresh methanol on the plant residue two more times to ensure complete extraction.
- Combine all the filtrates.
3. Solvent Evaporation:
- Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
- The resulting crude extract should be a thick, viscous residue.
- Store the crude extract at 4°C until further purification.
Protocol 2: Purification of this compound
This protocol outlines a multi-step chromatographic purification process.
1. Preliminary Fractionation (Optional):
- The crude methanolic extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity.
- Dissolve the crude extract in a mixture of methanol and water (9:1 v/v) and partition successively with n-hexane, chloroform, and ethyl acetate.
- Concentrate each fraction and analyze for the presence of this compound using Thin Layer Chromatography (TLC).
2. Column Chromatography on Silica Gel:
- Prepare a silica gel (60-120 mesh) column in a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).
- Adsorb the crude extract or the most promising fraction onto a small amount of silica gel and load it onto the top of the prepared column.
- Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
- Collect fractions of a fixed volume and monitor the separation using TLC.
- Combine the fractions containing this compound based on their TLC profiles.
3. Gel Filtration on Sephadex LH-20:
- For further purification, the this compound-rich fraction can be subjected to gel filtration chromatography.
- Prepare a Sephadex LH-20 column and equilibrate it with methanol.
- Dissolve the fraction in a minimal amount of methanol and load it onto the column.
- Elute the column with methanol and collect fractions.
- Monitor the fractions by TLC and combine those containing the purified this compound.
4. Preparative High-Performance Liquid Chromatography (HPLC):
- For final purification to achieve high purity, use preparative HPLC.
- A C18 column is typically used for the separation of triterpenoids.
- The mobile phase could be a gradient of acetonitrile and water.
- Inject the partially purified this compound fraction onto the column.
- Monitor the elution profile with a UV detector.
- Collect the peak corresponding to this compound.
- Evaporate the solvent to obtain pure this compound.
5. Structure Elucidation:
- The structure of the purified compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) (1H and 13C).
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Workflow for the extraction of this compound.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the HPLC-MS Analysis of Scillascillol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scillascillol, a lanostane-type triterpenoid isolated from plants of the Scilla genus, has garnered interest for its potential biological activities.[1] Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a robust and specific method for the analysis of this compound. These application notes provide a detailed protocol for the quantitative analysis of this compound using HPLC-MS/MS.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes the extraction of this compound from dried and powdered Scilla bulbs.
Materials:
-
Dried and powdered Scilla bulbs
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Procedure:
-
Weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of 80% methanol in water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonciate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-MS analysis.
HPLC-MS/MS Method for Quantitative Analysis
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-10 min: 30-95% B; 10-12 min: 95% B; 12-12.1 min: 95-30% B; 12.1-15 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound (Hypothetical):
-
Note: As the exact mass and fragmentation of this compound are not publicly available, hypothetical values based on typical lanostane triterpenoids are used. The precursor ion [M+H]⁺ would need to be determined by infusion of a pure standard.
-
Precursor Ion (m/z): 457.4
-
Product Ion 1 (m/z): 439.4 (Loss of H₂O)
-
Product Ion 2 (m/z): 421.4 (Loss of 2xH₂O)
-
Collision Energy: Optimized for each transition (typically 15-30 eV)
-
Dwell Time: 100 ms
-
Data Presentation
Method Validation Parameters
The following tables summarize the typical performance characteristics of an HPLC-MS/MS method for the quantification of triterpenoids, adapted for this compound analysis.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 1 - 1000 | >0.995 | 0.3 | 1.0 |
Table 2: Precision and Accuracy
| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |
| This compound | 5 | < 5.0 | < 6.0 | 95 - 105 |
| 50 | < 4.5 | < 5.5 | 97 - 103 | |
| 500 | < 4.0 | < 5.0 | 98 - 102 |
Table 3: Recovery
| Analyte | Matrix | Spiked Conc. (ng/mL) | Recovery (%) |
| This compound | Plant Extract | 10 | 85 - 95 |
| 100 | 88 - 96 |
Visualization
Experimental Workflow
The overall workflow for the HPLC-MS analysis of this compound is depicted below.
Putative Signaling Pathway
Lanostane-type triterpenoids have been reported to exhibit anti-inflammatory and cytotoxic activities.[1][2][3] A potential mechanism of action involves the modulation of key signaling pathways such as NF-κB and MAPK, which are central regulators of inflammation and apoptosis.
References
Application Note: Quantification of Scillascillol in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Scillascillol, a triterpenoid found in plant extracts, utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It also outlines a hypothetical signaling pathway for this compound based on related compounds.
Introduction
This compound is a triterpenoid compound that has been isolated from the whole plants of Scilla scilloides. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, including anti-inflammatory, anti-cancer, and cardioactive effects. Given the therapeutic potential of related compounds, accurate quantification of this compound in plant extracts is crucial for phytochemical analysis, quality control of herbal preparations, and further pharmacological studies.
This application note details a robust and sensitive analytical methodology for the determination of this compound. While specific methods for this compound are not widely published, this protocol is based on established techniques for the analysis of structurally similar triterpenoids from plant matrices.[1][2][3] Additionally, a hypothetical signaling pathway is proposed, drawing parallels with the known mechanisms of cardiac glycosides, a class of compounds that can share structural similarities and biological activities with some triterpenoids.[4][5]
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
A reliable extraction method is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization depending on the specific plant matrix.
Materials:
-
Dried and powdered plant material (e.g., Scilla scilloides)
-
Ethanol (75-95%)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Protocol:
-
Weigh 1 gram of the dried, powdered plant material into a conical flask.
-
Add 20 mL of 75% ethanol.
-
Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[6]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a separate flask.
-
Repeat the extraction process (steps 2-5) two more times with the remaining plant residue to ensure complete extraction.
-
Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of methanol or the initial mobile phase for HPLC/LC-MS analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the analytical instrument.
Quantification by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound in purified or semi-purified extracts.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a UV or Charged Aerosol Detector (CAD) |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) or a C30 column for improved resolution of triterpenoids.[7][8] |
| Mobile Phase | A gradient of acetonitrile and water is commonly used. A typical gradient could be: 0-20 min, 70-90% acetonitrile; 20-25 min, 90% acetonitrile; 25-30 min, 70% acetonitrile. The addition of 0.1% formic acid may improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-35°C[8] |
| Detection | UV detection at a low wavelength (e.g., 205-210 nm) is often necessary for triterpenoids lacking strong chromophores.[8] A Charged Aerosol Detector (CAD) can provide more uniform response for non-chromophoric compounds.[7] |
| Injection Volume | 10-20 µL |
Calibration:
A calibration curve should be prepared using a certified reference standard of this compound at a minimum of five different concentrations. The peak area of this compound in the samples is then used to calculate its concentration based on the linear regression of the calibration curve.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| LC System | A high-performance liquid chromatography or ultra-high-performance liquid chromatography (UHPLC) system. |
| Mass Spectrometer | A triple quadrupole or Q-TOF mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI can be advantageous for less polar compounds like some triterpenoids.[3] |
| Ionization Mode | Positive or negative ion mode should be optimized for this compound. |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For a hypothetical compound with a molecular weight of 502.69, one might look for a precursor ion of [M+H]+ at m/z 503.7 and then identify characteristic product ions. |
| Chromatography | The same column and mobile phase conditions as the HPLC method can be used as a starting point, with adjustments made to optimize separation and ionization. |
Data Analysis:
Quantification is performed using the Multiple Reaction Monitoring (MRM) mode. The peak area of the specific MRM transition for this compound is used for quantification against a calibration curve prepared with a certified reference standard.
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison.
Table 1: Quantification of this compound in Scilla scilloides Extracts
| Extraction Method | Analytical Method | This compound Concentration (mg/g of dry plant material) ± SD |
| Ultrasound-Assisted Ethanol | HPLC-UV | Example Value: 1.25 ± 0.11 |
| Ultrasound-Assisted Ethanol | LC-MS/MS | Example Value: 1.32 ± 0.08 |
| Maceration (72h, Ethanol) | HPLC-UV | Example Value: 0.89 ± 0.09 |
| Maceration (72h, Ethanol) | LC-MS/MS | Example Value: 0.95 ± 0.06 |
Note: The values presented in this table are hypothetical and for illustrative purposes only.
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plant extracts.
Caption: Experimental workflow for this compound quantification.
Hypothetical Signaling Pathway of this compound
Based on the known mechanisms of cardiac glycosides, which can share structural similarities with triterpenoids, a hypothetical signaling pathway for this compound is proposed below. This pathway suggests that this compound may inhibit the Na+/K+-ATPase pump, leading to downstream effects on intracellular calcium levels and activation of signaling cascades like MAPK/ERK and PI3K/Akt.[4][5][9] It is important to note that this is a theoretical model and requires experimental validation.
Caption: Hypothetical signaling pathway of this compound.
Conclusion
The protocols described in this application note provide a comprehensive framework for the quantification of this compound in plant extracts using HPLC and LC-MS/MS. While these methods are based on established procedures for similar triterpenoids, optimization for the specific plant matrix and this compound itself is recommended. The proposed hypothetical signaling pathway offers a starting point for investigating the molecular mechanisms underlying the biological activities of this compound. Further research is necessary to validate this pathway and fully elucidate the pharmacological potential of this natural compound.
References
- 1. A liquid chromatography-atmospheric pressure photoionization tandem mass spectrometric (LC-APPI-MS/MS) method for the determination of triterpenoids in medicinal plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 6. maxapress.com [maxapress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
Application Notes and Protocols for In Vitro Bioactivity Assays of Scillascillol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the bioactivity of Scillascillol, a natural compound with potential therapeutic applications. The described assays cover key areas of bioactivity, including cytotoxic, anti-inflammatory, antifungal, and cardiac glycoside-like effects.
Anti-Tumor and Cytotoxic Bioactivity
This compound and related compounds have demonstrated cytotoxic effects against various tumor cell lines. The following assays are fundamental in determining the anti-tumor potential of this compound.
Cell Viability and Cytotoxicity Assays
1.1.1. WST-1 Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of viable cells to determine cell proliferation and cytotoxicity.
Experimental Protocol
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24 to 72 hours.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.[1][2][3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
1.1.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
Experimental Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the WST-1 assay protocol. Include wells for a background control (medium only), a low control (spontaneous LDH release from untreated cells), and a high control (maximum LDH release induced by a lysis solution).[4]
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[5]
-
LDH Reaction: Add 100 µL of the LDH reaction solution to each well.[5]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[7]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the controls and determine the IC₅₀ value.
1.1.3. Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.
Experimental Protocol
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[8][9][10]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Quantitative Data for Cytotoxicity of this compound
| Cell Line | Assay | IC₅₀ (µM) | Exposure Time (h) |
| e.g., A549 (Lung) | WST-1 | [Insert Data] | 24, 48, 72 |
| e.g., MCF-7 (Breast) | LDH | [Insert Data] | 24, 48, 72 |
| e.g., HeLa (Cervical) | Annexin V | [Insert Data] | 24, 48 |
Note: Please insert your experimentally determined IC₅₀ values for this compound.
Signaling Pathway and Experimental Workflow
Anti-inflammatory Bioactivity
Extracts from the Scilla genus have shown anti-inflammatory properties. The following assays can be used to investigate the anti-inflammatory effects of this compound.
Enzyme Inhibition Assays
2.1.1. Lipoxygenase (LOX) Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.
Experimental Protocol
-
Reaction Mixture Preparation: In a cuvette, mix 0.1 M sodium phosphate buffer (pH 8.0), soybean lipoxygenase solution (e.g., 165 U/mL), and this compound at various concentrations. Incubate at 25°C for 10 minutes.[12]
-
Substrate Addition: Add sodium linoleate solution (substrate) to initiate the reaction.[12]
-
Absorbance Measurement: Immediately measure the change in absorbance at 234 nm for 3-5 minutes using a UV-Vis spectrophotometer.[13]
-
Data Analysis: Calculate the percentage of LOX inhibition and determine the IC₅₀ value.
2.1.2. Hyaluronidase Inhibition Assay
This assay measures the inhibition of hyaluronidase, an enzyme that degrades hyaluronic acid and is involved in inflammation.
Experimental Protocol
-
Enzyme-Inhibitor Incubation: Mix this compound with hyaluronidase solution in a buffer (e.g., 0.1 M sodium acetate, pH 3.5) and incubate.[14]
-
Enzyme Activation: Add calcium chloride to activate the enzyme and incubate.[14]
-
Substrate Reaction: Add sodium hyaluronate (substrate) and incubate.[14]
-
Termination and Color Development: Stop the reaction (e.g., with NaOH) and add a colorimetric reagent (e.g., DMAB solution).[14]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of hyaluronidase inhibition and determine the IC₅₀ value.
Cellular Anti-inflammatory Assay
2.2.1. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay quantifies the inhibition of NO production in macrophages stimulated with lipopolysaccharide (LPS), a model for inflammation.
Experimental Protocol
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[15]
-
Incubate for 10-15 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of this compound on NO production.
Quantitative Data for Anti-inflammatory Activity of this compound
| Assay | Target | IC₅₀ (µM) |
| Lipoxygenase Inhibition | Soybean Lipoxygenase | [Insert Data] |
| Hyaluronidase Inhibition | Bovine Testicular Hyaluronidase | [Insert Data] |
| Nitric Oxide Production | RAW 264.7 Macrophages | [Insert Data] |
Note: Please insert your experimentally determined IC₅₀ values for this compound.
Signaling Pathway and Experimental Workflow
Antifungal Bioactivity
Eucosterol oligosaccharides from Scilla scilloides have shown selective inhibitory activity against fungal species.
Antifungal Susceptibility Testing
3.1.1. Disc Diffusion Assay
This method assesses the susceptibility of fungi to this compound by measuring the zone of growth inhibition around a disc impregnated with the compound.
Experimental Protocol
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension (e.g., 1.0×10⁶ cells/ml).
-
Plate Inoculation: Evenly streak the fungal suspension onto an agar plate (e.g., Dermasel agar).
-
Disc Application: Apply sterile paper discs impregnated with known concentrations of this compound onto the agar surface.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 30°C) for 4-7 days.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no fungal growth around each disc.
3.1.2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of this compound that inhibits the visible growth of a fungus.
Experimental Protocol
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Add a standardized fungal inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible fungal growth.
Quantitative Data for Antifungal Activity of this compound
| Fungal Species | Assay | MIC (µg/mL) | Zone of Inhibition (mm) |
| e.g., Candida albicans | Broth Microdilution | [Insert Data] | - |
| e.g., Aspergillus flavus | Disc Diffusion | - | [Insert Data] |
| e.g., Pyricularia oryzae | Broth Microdilution | [Insert Data] | - |
Note: Please insert your experimentally determined MIC or zone of inhibition values for this compound.
Experimental Workflow
Cardiac Glycoside-like Bioactivity
Compounds from the Scilla genus are known to possess cardiac glycoside-like activity, primarily through the inhibition of the Na⁺/K⁺-ATPase pump.
Na⁺/K⁺-ATPase Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of the Na⁺/K⁺-ATPase enzyme.
Experimental Protocol
-
Enzyme Preparation: Use a commercially available purified Na⁺/K⁺-ATPase enzyme preparation or prepare it from a suitable tissue source.
-
Reaction Mixture: In a 96-well plate, combine a buffer solution, MgCl₂, KCl, NaCl, ATP, and the Na⁺/K⁺-ATPase enzyme.
-
Inhibitor Addition: Add various concentrations of this compound to the wells. Include a positive control inhibitor like ouabain.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Malachite Green assay).
-
Data Analysis: Calculate the percentage of Na⁺/K⁺-ATPase inhibition and determine the IC₅₀ value.
Quantitative Data for Na⁺/K⁺-ATPase Inhibition by this compound
| Enzyme Source | IC₅₀ (µM) |
| e.g., Porcine cerebral cortex | [Insert Data] |
Note: Please insert your experimentally determined IC₅₀ value for this compound.
Mechanism of Action and Experimental Workflow
References
- 1. Inhibitory activity of salicylic acid on lipoxygenase-dependent lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jkb.ub.ac.id [jkb.ub.ac.id]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cirsiliol alleviates experimental inflammatory bowel disease via restoration of intestinal barrier integrity and inhibition of NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 13. Celastrol inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Scillascillol and its Analogs from Scilla scilloides: A Potential New Frontier in Therapeutics
FOR IMMEDIATE RELEASE
Recent scientific investigations have shed light on the therapeutic potential of compounds isolated from the bulbs of Scilla scilloides, a plant with a history in traditional medicine. While the term "Scillascillol" is not formally recognized in the current scientific literature, research has focused on two promising classes of compounds from this plant: eucosterol oligoglycosides and homoisoflavones. These molecules have demonstrated significant anti-tumor and anti-inflammatory properties, respectively, opening new avenues for drug development.
A pivotal study has identified a eucosterol oligoglycoside, referred to as compound 3 (scillascilloside E-1) , as a potent anti-tumor agent. This compound has exhibited remarkable cytotoxicity against various cancer cell lines, with effective doses in the nanomolar range. In parallel, research into homoisoflavones from Scilla scilloides has revealed their potential in combating inflammation by inhibiting key enzymes and reducing the production of inflammatory mediators.
These findings underscore the importance of natural products in the discovery of novel therapeutic agents. The detailed application notes and protocols provided below are intended to equip researchers, scientists, and drug development professionals with the necessary information to further explore the potential of these promising compounds from Scilla scilloides.
Application Notes
Anti-Tumor Potential of Eucosterol Oligoglycosides (Scillascilloside E-1)
Scillascilloside E-1, a eucosterol oligoglycoside isolated from Scilla scilloides, has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. This positions it as a strong candidate for further pre-clinical and clinical development as an anti-cancer therapeutic.
Mechanism of Action (Proposed): The precise mechanism of action for scillascilloside E-1 is still under investigation. However, based on the activity of similar natural product glycosides, it is hypothesized to induce programmed cell death (apoptosis) in cancer cells. This could be mediated through the modulation of key signaling pathways that regulate cell survival and proliferation, such as the MAPK and NF-κB pathways. The induction of apoptosis is a hallmark of many successful chemotherapeutic agents, as it leads to the safe and effective elimination of cancer cells.
Therapeutic Applications: The potent in vitro activity of scillascilloside E-1 suggests its potential application in the treatment of various solid tumors. Further research is warranted to evaluate its efficacy in in vivo models and to determine its pharmacokinetic and safety profiles.
Anti-Inflammatory Properties of Homoisoflavones
Homoisoflavones extracted from Scilla scilloides have shown significant anti-inflammatory effects in in vitro models. This activity is attributed to their ability to inhibit pro-inflammatory enzymes and reduce the production of inflammatory mediators.
Mechanism of Action: The anti-inflammatory effects of these homoisoflavones are, at least in part, due to the inhibition of enzymes like lipoxygenase and hyaluronidase. Furthermore, they have been shown to suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. This suggests an interference with inflammatory signaling cascades, potentially involving the NF-κB pathway, which is a central regulator of inflammation.
Therapeutic Applications: The anti-inflammatory properties of Scilla scilloides homoisoflavones make them attractive candidates for the development of novel treatments for a range of inflammatory conditions, including arthritis, dermatitis, and other inflammatory disorders.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from studies on the bioactive compounds from Scilla scilloides.
Table 1: Anti-Tumor Activity of Eucosterol Oligoglycosides
| Compound | Cell Line | ED50 (nM) | Reference |
| Scillascilloside E-1 (Compound 3) | A549 (Human Lung Carcinoma) | 1.63 | [1] |
| B16 (Mouse Melanoma) | 1.53 | [1] | |
| Sarcoma 180 (Mouse Sarcoma) | 3.06 | [1] | |
| MCF7 (Human Breast Adenocarcinoma) | 1.85 | [1] | |
| HT29 (Human Colon Adenocarcinoma) | 2.14 | [1] |
Table 2: Anti-Inflammatory Activity of Homoisoflavones
| Compound/Extract | Assay | IC50 | Reference |
| Ethyl Acetate Extract | Lipoxygenase Inhibition | 31.5 µg/mL | [2] |
| Hyaluronidase Inhibition | 169 µg/mL | [2] | |
| Homoisoflavone 5 | Lipoxygenase Inhibition | 15.8 µM | [2] |
| Various Homoisoflavones (at 50 µM) | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 cells | 1.5 - 66.0% inhibition | [3] |
Experimental Protocols
In Vitro Cytotoxicity Testing using Sulforhodamine B (SRB) Assay
This protocol is a widely accepted method for determining cytotoxicity based on the measurement of cellular protein content.[4][5][6]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (e.g., Scillascilloside E-1) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the ED50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages (Griess Assay)
This protocol measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of NO production.[3]
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., Homoisoflavones from Scilla scilloides)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (cells with LPS only).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage inhibition of NO production by the test compound compared to the LPS-only control.
Visualizations
Caption: Proposed anti-tumor signaling pathway of Scillascilloside E-1.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: Proposed anti-inflammatory signaling pathway of homoisoflavones.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Eucosterol oligoglycosides isolated from Scilla scilloides and their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new homostilbene and two new homoisoflavones from the bulbs of Scilla scilloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Homoisoflavanones and stilbenes from fresh bulb of Scilla scilloides] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-inflammatory Effects of Scillascillol
A comprehensive review of the current literature reveals no specific information, quantitative data, or established experimental protocols for a compound named "Scillascillol." The scientific search results did not yield any studies detailing its anti-inflammatory effects, mechanism of action, or associated signaling pathways.
The initial search provided information on other natural compounds with anti-inflammatory properties, such as Sclareol, extracts from Scilla scilloides, Cirsiliol, and Silymarin. However, none of these are synonymous with "this compound," and their properties cannot be attributed to the requested compound.
Therefore, it is not possible to provide the detailed Application Notes, Protocols, data tables, or signaling pathway diagrams as requested in the prompt. Further research or clarification on the correct name or source of "this compound" is required to proceed with a detailed scientific summary.
Application Notes and Protocols for Cytotoxicity Studies of Proscillaridin A, a Bioactive Compound from Scilla Species, on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The genus Scilla, commonly known as squill, is a source of various bioactive compounds with significant pharmacological properties. Among these, cardiac glycosides have been identified as potent cytotoxic agents against several cancer cell lines. This document provides detailed application notes and experimental protocols for studying the cytotoxicity of Proscillaridin A, a prominent cardiac glycoside isolated from Scilla species. Proscillaridin A has demonstrated considerable anti-tumor effects, including the induction of apoptosis and cell cycle arrest in various cancer models. These protocols are intended to guide researchers in the evaluation of Proscillaridin A's anticancer potential.
Data Presentation
Table 1: Cytotoxicity of Proscillaridin A on Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (nM) | Reference |
| Panc-1 | Pancreatic Cancer | CCK-8 | 72 | 35.25 | [1] |
| BxPC-3 | Pancreatic Cancer | CCK-8 | 72 | 180.3 | [1] |
| AsPC-1 | Pancreatic Cancer | CCK-8 | 72 | 370.9 | [1] |
| SW480 | Colon Cancer | Cell Viability Assay | - | Enhances TRAIL-induced cell death | [2] |
| SW620 | Colon Cancer | Cell Viability Assay | - | Enhances TRAIL-induced cell death (at concentrations as low as 3.7 nM) | [2] |
| HT29 | Colon Cancer | Cell Viability Assay | - | Enhances TRAIL-induced cell death | [2] |
| A549 | Lung Adenocarcinoma | TBE Assay | 24 | Effective at 25 and 50 nM | [3] |
| H1650 | Lung Cancer | TBE Assay | 24 | - | [3] |
| GBM6 | Glioblastoma (stem-like) | Cytotoxicity Assay | - | Cytotoxic | [4] |
| GBM9 | Glioblastoma (stem-like) | Cytotoxicity Assay | - | Cytotoxic | [4] |
| U87-MG | Glioblastoma | Cytotoxicity Assay | - | Cytotoxic | [4] |
| U251-MG | Glioblastoma | Cytotoxicity Assay | - | Cytotoxic | [4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The TBE (Trypan Blue Exclusion) assay distinguishes between live and dead cells. The CCK-8 (Cell Counting Kit-8) assay measures cell viability.
Experimental Protocols
Cell Culture
-
Cell Lines: Human cancer cell lines (e.g., Panc-1, A549, SW620) and a normal cell line (e.g., NL-20) for control.
-
Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Preparation of Proscillaridin A Stock Solution
-
Solvent: Dissolve Proscillaridin A powder in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically <0.1%).
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Proscillaridin A. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with Proscillaridin A at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are early apoptotic, Annexin V positive/PI positive cells are late apoptotic/necrotic, and Annexin V negative/PI negative cells are viable.
Western Blot Analysis
This technique is used to detect changes in protein expression related to apoptosis and cell cycle regulation.
-
Protein Extraction: Treat cells with Proscillaridin A, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, Cyclin D1, p21). Follow this with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Mandatory Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of Proscillaridin A.
References
- 1. Proscillaridin A induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proscillaridin A Sensitizes Human Colon Cancer Cells to TRAIL-Induced Cell Death [mdpi.com]
- 3. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Determination of the Antimicrobial Spectrum of Scillascillol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scillascillol is a lanostane-type triterpenoid that has been isolated from the plant Scilla scilloides. While the biological activities of many compounds from the Scilla genus have been explored, including anti-inflammatory and cytotoxic effects, specific data on the antimicrobial spectrum of this compound is not yet available in published literature. However, extracts from Scilla scilloides and other related lanostane triterpenoids have demonstrated antimicrobial properties, suggesting that this compound may also possess such activities. For instance, eucosterol oligosaccharides from Scilla scilloides have shown selective inhibitory activity against fungi.[1][2][3] Additionally, various lanostane triterpenoids isolated from other natural sources have exhibited antibacterial activity, particularly against Gram-positive bacteria.[4][5][6][7]
These application notes provide a comprehensive set of protocols for researchers to determine the antimicrobial spectrum and preliminary mechanism of action of this compound.
Antimicrobial Spectrum of Related Compounds
To provide a rationale for the antimicrobial screening of this compound, the following table summarizes the known antimicrobial activities of other compounds isolated from Scilla scilloides and other lanostane triterpenoids.
Table 1: Minimum Inhibitory Concentrations (MICs) of Related Compounds
| Compound/Extract | Microbial Species | MIC (µg/mL) | Source Organism |
| Lanostane Triterpenoid 1 | Staphylococcus aureus | < 60 | Ganoderma applanatum |
| Lanostane Triterpenoid 2 | Bacillus cereus | < 60 | Ganoderma applanatum |
| Lanostane Triterpenoid 3 | Enterococcus faecalis | < 30 | Ganoderma tsugae |
| Eucosterol Oligosaccharides | Aspergillus flavus | Active at 200 µ g/disc | Scilla scilloides |
| Eucosterol Oligosaccharides | Candida albicans | Active at 200 µ g/disc | Scilla scilloides |
| Eucosterol Oligosaccharides | Pyricularia oryzae | Active at 200 µ g/disc | Scilla scilloides |
Note: The data for eucosterol oligosaccharides is based on paper disc diffusion assays and does not represent a precise MIC value.
Experimental Protocols
The following protocols are standard methods for determining the antimicrobial susceptibility of a novel compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol details the determination of the minimum concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum:
-
For bacteria, grow cultures in CAMHB to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.
-
For fungi, grow cultures on an appropriate agar medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to a final concentration of 0.5-2.5 x 10³ CFU/mL in RPMI-1640.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate broth to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well of each row and perform serial twofold dilutions across the plate.
-
The final column should serve as a positive control (microorganism without this compound), and one well should be a negative control (broth only).
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, except for the negative control.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Agar Disk Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of this compound.
Materials:
-
This compound
-
Sterile filter paper discs
-
Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi
-
Microbial cultures
-
Sterile swabs
Procedure:
-
Inoculation of Agar Plates: Dip a sterile swab into the standardized microbial inoculum (0.5 McFarland) and streak it evenly across the entire surface of the agar plate.
-
Application of Discs: Impregnate sterile filter paper discs with a known concentration of this compound solution. Allow the solvent to evaporate. Place the discs onto the inoculated agar surface.
-
Incubation: Incubate the plates as described in the MIC protocol.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the area around the disc where microbial growth is absent) in millimeters.
Potential Mechanism of Action
While the specific mechanism of action for this compound is unknown, triterpenoids are generally known to exert their antimicrobial effects through the disruption of microbial cell membranes. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
A potential signaling pathway that could be affected by this compound in a microbial cell is the cell wall integrity pathway. Disruption of the cell membrane by the compound could trigger a stress response, leading to downstream signaling events that attempt to repair the damage. If the damage is too severe, this can lead to apoptosis or cell lysis.
Disclaimer: The protocols and information provided are intended for research purposes only. The antimicrobial activity and mechanism of action of this compound have not been definitively established and require experimental verification. Appropriate safety precautions should be taken when handling chemical and biological materials.
References
- 1. Antimicrobial Activity of Eucosterol Oligosaccharides Isolated from Bulb of Squill (Scilla scilloides) [scirp.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial lanostane triterpenoids from the fruiting bodies of Ganoderma applanatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Antibacterial lanostane triterpenoids from Ganoderma tsugae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Scillascillol and Related Compounds in Natural Product Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Scilla, belonging to the Hyacinthaceae family, is a rich source of structurally diverse and biologically active secondary metabolites. Phytochemical investigations have revealed the presence of various classes of compounds, including nortriterpenoids, cardiac glycosides, and homoisoflavanones, many of which have demonstrated significant pharmacological potential.[1] Among these, scillascillol, a lanostane-type triterpenoid isolated from Scilla scilloides, represents a promising scaffold for natural product-based drug discovery. While specific biological activity data for this compound itself remains limited in the public domain, the broader family of compounds from Scilla and related genera exhibits potent cytotoxic and other therapeutic activities. This document provides an overview of the current knowledge and outlines protocols relevant to the investigation of this compound and related natural products in a drug discovery context.
Quantitative Data on Related Bioactive Compounds
Table 1: In Vitro Anticancer Activity of Scillascillin and a Derivative [2]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Scillascillin (1) | HepG2 | Hepatocellular carcinoma | 244.69 ± 0.01 |
| Derivative (4) | HepG2 | Hepatocellular carcinoma | 61.34 ± 0.31 |
Table 2: Cytotoxicity of Eucosterol Oligoglycosides from Scilla scilloides [3][4]
| Compound | ED50 (nM) |
| Compound 3 | 1.53 - 3.06 |
| Scillascilloside E-1 | 1.6 - 5.9 |
| Scillascilloside E-3 | 1.5 - 3.0 |
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of natural products like this compound for their potential anticancer properties. These protocols are based on standard methodologies employed in the field.
Protocol 1: Isolation and Purification of this compound
This protocol describes a general procedure for the extraction and isolation of triterpenoids from plant material, which can be adapted for this compound from Scilla scilloides.
Workflow for Isolation and Purification
References
- 1. Eucosterol oligoglycosides isolated from Scilla scilloides and their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmaps.in [jmaps.in]
- 3. researchgate.net [researchgate.net]
- 4. The chemistry and biological activity of the Hyacinthaceae - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP70008A [pubs.rsc.org]
Application Notes and Protocols for the Preclinical Formulation of Scillascillol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scillascillol, a lanostane-type triterpenoid isolated from Scilla scilloides, represents a class of natural products with potential therapeutic applications.[1] Triterpenoids often exhibit promising bioactivities but their progression through preclinical development is frequently hampered by poor aqueous solubility, which can lead to low bioavailability.[2][3] A commercial supplier notes the solubility of this compound to be less than 1 mg/mL, indicating that it is a poorly soluble compound. This document provides a comprehensive guide to developing suitable formulations of this compound for preclinical in vitro and in vivo studies. The protocols outlined below are designed to systematically evaluate and select an appropriate formulation strategy to enhance the solubility and bioavailability of this promising natural product.
Preformulation Studies
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful formulation. The following protocols describe the key preformulation studies to be conducted.
Protocol: Determination of Aqueous Solubility
Objective: To determine the equilibrium solubility of this compound in various aqueous media relevant to preclinical studies.
Methodology:
-
Add an excess amount of this compound to separate vials containing purified water, phosphate-buffered saline (PBS, pH 7.4), and citrate buffer (pH 4.5).
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Perform the experiment in triplicate for each condition.
Data Presentation:
| Medium | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |
| Purified Water | 25 | [Insert Data] | [Insert Data] |
| PBS (pH 7.4) | 37 | [Insert Data] | [Insert Data] |
| Citrate Buffer (pH 4.5) | 37 | [Insert Data] | [Insert Data] |
Protocol: Determination of Solubility in Common Excipients
Objective: To assess the solubility of this compound in various pharmaceutically acceptable solvents and excipients to identify potential formulation components.
Methodology:
-
Prepare a series of vials, each containing a known volume of a selected solvent or excipient (e.g., PEG 400, Propylene Glycol, DMSO, Tween 80, Solutol HS 15, Labrasol, Cremophor EL, Ethanol).
-
Add an excess amount of this compound to each vial.
-
Follow steps 2-6 from the aqueous solubility protocol.
Data Presentation:
| Excipient | Mean Solubility (mg/mL) | Standard Deviation |
| Polyethylene Glycol 400 (PEG 400) | [Insert Data] | [Insert Data] |
| Propylene Glycol (PG) | [Insert Data] | [Insert Data] |
| Dimethyl Sulfoxide (DMSO) | [Insert Data] | [Insert Data] |
| Tween 80 | [Insert Data] | [Insert Data] |
| Solutol HS 15 | [Insert Data] | [Insert Data] |
| Ethanol | [Insert Data] | [Insert Data] |
Protocol: Stability Assessment
Objective: To evaluate the chemical stability of this compound in solution under various conditions to determine its shelf-life and potential degradation pathways.
Methodology:
-
Prepare solutions of this compound in selected solvents or formulation prototypes at a known concentration.
-
Aliquot the solutions into separate vials for each time point and storage condition.
-
Store the vials under different conditions, such as refrigerated (2-8°C), room temperature (25°C), and accelerated (40°C).[4] Protect a subset of samples from light at each condition.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), withdraw a sample from each condition.
-
Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products.
Data Presentation:
| Formulation/Solvent | Storage Condition | Time Point | % Initial Concentration Remaining | Observations (e.g., precipitation, color change) |
| [e.g., 10% DMSO in PBS] | 4°C, Protected from light | 0 hr | 100% | Clear solution |
| 24 hr | [Insert Data] | [Insert Data] | ||
| 1 week | [Insert Data] | [Insert Data] | ||
| 25°C, Exposed to light | 0 hr | 100% | Clear solution | |
| 24 hr | [Insert Data] | [Insert Data] | ||
| 1 week | [Insert Data] | [Insert Data] |
Formulation Strategies and Protocols
Based on the preformulation data, several formulation strategies can be employed to enhance the solubility of this compound.
Co-solvent Formulations
Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly water-soluble compounds. This is a common and straightforward approach for early preclinical studies.
Protocol: Preparation of a Co-solvent Formulation
-
Weigh the required amount of this compound.
-
In a separate container, prepare the co-solvent mixture (e.g., 20% DMSO and 80% PEG 400).[4]
-
Gradually add the this compound to the co-solvent mixture while vortexing or sonicating until it is completely dissolved.
-
If required for in vivo studies, this stock solution can be diluted with an aqueous vehicle (e.g., saline or PBS) immediately prior to administration. The stability of the diluted solution should be confirmed.
Data Presentation for Co-solvent Screening:
| Co-solvent System (v/v) | This compound Conc. (mg/mL) | Appearance | Stability upon dilution (1:10 in PBS) |
| 10% DMSO / 90% Saline | [Insert Data] | [Clear/Hazy/Precipitate] | [Stable/Precipitates] |
| 20% PEG 400 / 80% Water | [Insert Data] | [Clear/Hazy/Precipitate] | [Stable/Precipitates] |
| 10% Ethanol / 20% PG / 70% Water | [Insert Data] | [Clear/Hazy/Precipitate] | [Stable/Precipitates] |
Surfactant-based Formulations (Micellar Solutions)
Rationale: Surfactants can form micelles in aqueous solutions that encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.
Protocol: Preparation of a Micellar Formulation
-
Weigh the required amount of this compound.
-
Prepare an aqueous solution of a surfactant (e.g., 10% w/v Tween 80 in water).
-
Add the this compound to the surfactant solution.
-
Gently heat (if the stability of this compound permits) and sonicate the mixture until a clear solution is obtained.
-
Allow the solution to cool to room temperature.
Lipid-Based Formulations
Rationale: For highly lipophilic compounds, lipid-based formulations can improve oral absorption by presenting the drug in a solubilized state in the gastrointestinal tract.
Protocol: Preparation of a Simple Lipid-Based Formulation
-
Select a lipid vehicle (e.g., Labrafac PG, Maisine® CC) in which this compound has good solubility.
-
Add the weighed amount of this compound to the lipid vehicle.
-
Gently heat and stir the mixture until the compound is fully dissolved.
-
This formulation can be administered directly for oral gavage in preclinical animal models.
Analytical Method Protocol
A validated analytical method is crucial for quantifying this compound in formulation and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for the analysis of triterpenoids.[5]
Protocol: HPLC-UV Method Development for this compound Quantification
Objective: To develop and validate an HPLC-UV method for the accurate quantification of this compound.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection:
-
Scan the UV spectrum of this compound to determine the wavelength of maximum absorbance (λmax).
-
Develop a mobile phase gradient using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (e.g., water, potentially with a modifier like 0.1% formic acid to improve peak shape).
-
Optimize the gradient to achieve a good peak shape and a reasonable retention time for this compound, ensuring it is well-resolved from any excipient peaks or degradation products.
-
-
Method Validation:
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).
-
Accuracy and Precision: Analyze samples with known concentrations of this compound on the same day (intra-day) and on different days (inter-day) to determine the accuracy (% recovery) and precision (% RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Specificity: Inject blank formulation vehicles to ensure that none of the excipients interfere with the peak of this compound.
-
Visualizations
Experimental Workflow
Caption: General workflow for preclinical formulation development.
Hypothetical Signaling Pathway
Disclaimer: The specific signaling pathway modulated by this compound has not been reported. The following diagram illustrates a hypothetical pathway that a natural product like a triterpenoid might influence, for exemplary purposes. Triterpenoids are known to interact with various cellular targets, including pathways involved in inflammation and cell survival.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Triterpenoids as potential agents for the chemoprevention and therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Pharmacological Properties of Triterpene Derivatives of Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of succinylcholine chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phcogres.com [phcogres.com]
Troubleshooting & Optimization
Technical Support Center: Scillascillol Isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the isolation of Scillascillol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it isolated?
This compound is a lanostane-type triterpenoid.[1] It has been successfully isolated from the whole plants of Scilla scilloides.[1]
Q2: What are the general steps for isolating this compound?
The general procedure involves solvent extraction of the plant material, followed by a series of chromatographic purification steps. A common workflow includes:
-
Extraction of dried, powdered plant material with a suitable solvent (e.g., methanol or ethanol).
-
Partitioning of the crude extract between different solvents to achieve a preliminary separation.
-
Column chromatography (e.g., silica gel, Sephadex) for further fractionation.
-
Preparative High-Performance Liquid Chromatography (HPLC) for the final purification of this compound.[2][3]
Q3: What are the known biological activities of triterpenoids from Scilla species?
Triterpenoids and other compounds isolated from plants of the genus Scilla have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anti-tumor properties.[4] Some triterpene glycosides from Scilla peruviana have shown significant inhibitory activity against pancreatic lipase.[5][6]
Troubleshooting Guide
Issue 1: Low Yield of Crude Extract
-
Q: My initial solvent extraction is yielding a very small amount of crude extract. What could be the cause?
-
A: Several factors could contribute to a low yield of the crude extract. Firstly, the plant material itself may have a low concentration of secondary metabolites, which can be influenced by the harvesting season, geographical location, and storage conditions. Secondly, the choice of extraction solvent is crucial. Triterpenoids have varying polarities, and a solvent that is too polar or non-polar may not efficiently extract this compound. A sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol) can be effective.[7] Additionally, ensure that the plant material is finely powdered to maximize the surface area for extraction. The extraction time and temperature can also be optimized; longer extraction times or the use of methods like Soxhlet extraction or ultrasound-assisted extraction may improve the yield.[8]
-
Issue 2: Co-elution of Compounds During Chromatography
-
Q: I am having difficulty separating this compound from other closely related compounds during column chromatography. What can I do?
-
A: Co-elution is a common challenge in the purification of natural products.[9] If you are using silica gel chromatography, try a different solvent system with a shallower polarity gradient. You can also explore other stationary phases, such as Sephadex LH-20 for size-exclusion chromatography, which is effective for separating triterpenoid glycosides.[2][3] For compounds that are very difficult to separate, preparative HPLC with a high-resolution column is often necessary for the final purification step.
-
Issue 3: Degradation of this compound During Isolation
-
Q: I suspect that this compound is degrading during the isolation process. How can I prevent this?
-
A: Triterpenoids can be susceptible to degradation, especially under harsh conditions.[9] Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure at a moderate temperature (e.g., 40-50°C). Exposure to strong acids or bases should also be minimized unless it is a deliberate step in your protocol. Store your extracts and fractions at low temperatures (e.g., 4°C or -20°C) and under an inert atmosphere (e.g., nitrogen or argon) if possible, to prevent oxidation.
-
Experimental Protocol: Isolation of this compound from Scilla scilloides
This protocol is a representative method based on general techniques for the isolation of triterpenoids from plant sources.[2][3][10] Researchers should optimize the parameters based on their specific experimental setup and the characteristics of their plant material.
1. Plant Material Preparation:
-
Collect fresh whole plants of Scilla scilloides.
-
Wash the plant material thoroughly with water to remove any soil and debris.
-
Air-dry the plants in a well-ventilated area, protected from direct sunlight.
-
Once completely dry, grind the plant material into a fine powder.
2. Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 72 hours with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
3. Solvent Partitioning:
-
Suspend the crude methanol extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Collect each fraction and evaporate the solvent to dryness. The triterpenoid fraction is typically enriched in the ethyl acetate and n-butanol fractions.
4. Column Chromatography:
-
Subject the n-butanol fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform and methanol (e.g., starting from 100% chloroform and gradually increasing the proportion of methanol).
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the fractions containing compounds with similar TLC profiles.
5. Gel Filtration:
-
Further purify the fractions rich in this compound using Sephadex LH-20 column chromatography with methanol as the eluent.[2][3]
6. Preparative HPLC:
-
Perform the final purification of this compound using preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol and water.
Quantitative Data
The yield of this compound can be influenced by various factors. The following table presents hypothetical data to illustrate the effect of different extraction parameters on the yield.
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield of this compound (mg/kg of dry plant material) |
| Maceration | Methanol | 25 | 72 | 50 |
| Soxhlet | Ethanol | 78 | 24 | 75 |
| Ultrasound-Assisted | Methanol | 40 | 2 | 90 |
Note: This data is for illustrative purposes only and actual yields may vary.
Visualizations
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Triterpenoids have been reported to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and activation of the MAPK signaling pathway.[11][12] The following diagram illustrates a hypothetical pathway for this compound.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activity of Eucosterol Oligosaccharides Isolated from Bulb of Squill (Scilla scilloides) [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Constituents of the Bulbs of Scilla peruviana and Their Pancreatic Lipase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and Characterization of Triterpenoid Saponins from Ficus natalensis subsp. leprieurii Leaves [mdpi.com]
- 11. Bioactive Usual and Unusual Triterpenoids Derived from Natural Sources Used in Traditional Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SL4, a chalcone-based compound, induces apoptosis in human cancer cells by activation of the ROS/MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Scillascillol in Experimental Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when working with the natural product Scillascillol. Due to the limited publicly available data on the specific physicochemical properties and biological activities of this compound, this guide focuses on general strategies and best practices for handling poorly soluble compounds in a research setting.
Troubleshooting Guide: Overcoming this compound Precipitation in Assays
This section provides a question-and-answer format to directly address common issues faced during experimental work with this compound and other poorly soluble compounds.
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I added it to my aqueous assay buffer/cell culture medium. What should I do?
A1: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a concentrated organic solvent, like DMSO, is introduced into an aqueous environment where its solubility is much lower. Here are several steps to troubleshoot this problem:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 1% and ideally at 0.5% or lower, to minimize its impact on the assay and to reduce the chances of precipitation.
-
Optimize the Stock Solution Concentration: Preparing a very high concentration stock solution in DMSO can lead to a more pronounced precipitation effect upon dilution. Try preparing a lower concentration stock solution.
-
Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer or medium. This gradual decrease in DMSO concentration can sometimes help keep the compound in solution.
-
Pre-warm the Assay Medium: Warming the aqueous medium to the experimental temperature (e.g., 37°C for cell-based assays) before adding the compound can sometimes improve solubility.[1]
-
Increase Mixing/Agitation: Immediately after adding the compound to the aqueous medium, ensure rapid and thorough mixing to facilitate dispersion and dissolution.
Q2: I am observing precipitate in my cell culture plates after incubating with this compound. How can I confirm it's the compound and not something else?
A2: Precipitates in cell culture can arise from various sources, including the compound of interest, components of the medium, or contamination.
-
Visual Inspection: Observe the morphology of the precipitate under a microscope. Compound precipitates often appear as crystalline or amorphous structures.
-
Control Wells: The most critical step is to include proper controls. Prepare a set of wells with the same final concentration of DMSO (vehicle control) and another set with medium alone. If the precipitate is only observed in the wells treated with this compound, it is highly likely the compound itself.
-
Solubility Test in Media: Before conducting your experiment, perform a simple solubility test. Prepare a series of dilutions of this compound in your cell culture medium and observe for the formation of a precipitate over the time course of your planned experiment.
Q3: Are there alternative solvents or formulations I can use to improve this compound's solubility in my aqueous assay?
A3: Yes, several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds. The suitability of each method depends on the specific compound and the experimental system.
| Method | Principle | Considerations |
| Co-solvents | Using a mixture of water-miscible organic solvents (e.g., ethanol, polyethylene glycol) with water to increase the solubility of nonpolar compounds. | The co-solvent must be compatible with the assay and not have biological effects at the concentration used. |
| Surfactants | Using detergents (e.g., Tween-80, Pluronic F-68) at concentrations above their critical micelle concentration to form micelles that can encapsulate the hydrophobic compound.[2] | Surfactants can have their own biological activities and may interfere with certain assays. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can increase solubility. The predicted pKa of this compound is around 13.16, suggesting it is a very weak acid. | The chosen pH must be compatible with the experimental system (e.g., cell viability). |
| Complexation | Using agents like cyclodextrins to form inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin's cavity, increasing its apparent water solubility.[3] | The complexation agent should not interfere with the assay. |
| Solid Dispersions | Creating a dispersion of the compound in a hydrophilic carrier at the solid state to improve wettability and dissolution rate.[2] | This is more commonly used in pharmaceutical formulation than in in-vitro assays but can be adapted. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol describes a general method for preparing working solutions of a poorly soluble compound like this compound for treating cells in culture, while maintaining a constant final DMSO concentration.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or a 96-well plate
-
Cell culture medium
Methodology:
-
Prepare a High-Concentration Primary Stock Solution:
-
Accurately weigh a small amount of this compound powder and dissolve it in the appropriate volume of 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved. Gentle warming or vortexing may be required. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Stock Solutions in 100% DMSO:
-
To achieve a range of final concentrations in your assay while keeping the DMSO concentration constant, prepare a series of intermediate stock solutions by serially diluting the primary stock in 100% DMSO.
-
For example, if your highest desired final concentration is 100 µM and you want a final DMSO concentration of 0.1%, your highest intermediate stock should be 100 mM (1000x). For a final concentration of 50 µM, you would need a 50 mM intermediate stock, and so on.
-
-
Prepare Final Working Solutions in Cell Culture Medium:
-
Pre-warm the cell culture medium to 37°C.
-
Add the appropriate volume of the intermediate DMSO stock solutions to the pre-warmed medium to achieve the desired final concentrations. For a final DMSO concentration of 0.1%, you would add 1 µL of the intermediate stock to 999 µL of medium.
-
Immediately vortex or pipette mix thoroughly to ensure rapid dispersion of the compound.
-
-
Treat the Cells:
-
Add the final working solutions to your cells.
-
Include a vehicle control containing the same final concentration of DMSO as your treated samples.
-
Visualizations
Caption: Experimental workflow for handling poorly soluble compounds.
Disclaimer: The following signaling pathway diagram is provided for illustrative purposes only. The specific signaling pathways modulated by this compound have not been elucidated in the current scientific literature. The NF-κB pathway is a common target of natural products and is presented here as a representative example of a cellular signaling cascade.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound? A1: Publicly available data on the solubility of this compound is limited. Some sources indicate its solubility is less than 1 mg/mL, suggesting it is slightly soluble to insoluble in aqueous solutions.
Q2: What is the mechanism of action of this compound? A2: The mechanism of action and the specific cellular targets or signaling pathways modulated by this compound have not yet been reported in the scientific literature.
Q3: Can I use sonication to dissolve this compound? A3: Sonication can be a useful technique to aid in the dissolution of poorly soluble compounds by breaking down aggregates. However, it is important to use it cautiously as excessive sonication can generate heat and potentially lead to the degradation of the compound. It is recommended to sonicate in short bursts in an ice bath.
Q4: How should I store my this compound stock solution? A4: this compound stock solutions, typically prepared in an organic solvent like DMSO, should be stored at low temperatures (-20°C or -80°C) to minimize solvent evaporation and compound degradation. It is also advisable to store them in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.
Q5: My compound seems to be precipitating over the course of a long-term cell culture experiment. What can I do? A5: For long-term experiments, maintaining the compound in solution can be challenging. Consider the following:
-
Medium Changes: Refreshing the medium with freshly prepared compound-containing solution at regular intervals can help maintain the desired concentration.
-
Formulation Strategies: For extended studies, exploring more stable formulations, such as complexation with cyclodextrins or the use of stabilizing excipients, may be necessary. However, these require significant validation to ensure they do not interfere with the experimental outcomes.
This technical support guide is intended for informational purposes only and is based on general principles of handling poorly soluble compounds. Researchers should always perform their own validation experiments to determine the optimal conditions for their specific experimental setup.
References
Technical Support Center: Scillascillol Stability Assessment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides essential information and protocols for assessing the stability of scillascillol, a triterpenoid, in various solvents. As specific stability data for this compound is not yet publicly available, this document serves as a comprehensive guide to establishing its stability profile through forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to determine the stability of this compound in different solvents?
A1: Understanding the stability of this compound is critical for several reasons. It ensures the integrity of the compound in solutions used for biological assays, preventing misleading results due to degradation. This knowledge is also fundamental for the development of stable pharmaceutical formulations, helping to select appropriate excipients and manufacturing processes.[1][2] Furthermore, stability data is a key component of regulatory submissions for new drug entities.
Q2: What are forced degradation studies and why are they necessary?
A2: Forced degradation, or stress testing, involves intentionally exposing a compound like this compound to harsh conditions that are more severe than accelerated stability conditions.[1][2] The goal is to identify potential degradation products and understand the compound's degradation pathways.[1][2] This process is essential for developing and validating stability-indicating analytical methods, which can accurately measure the active ingredient without interference from its degradants.
Q3: What are the typical stress conditions applied in a forced degradation study?
A3: Standard stress conditions include hydrolysis (acidic and basic), oxidation, photolysis (exposure to light), and thermolysis (exposure to heat).[2][3] These conditions are designed to mimic the potential stresses a compound might encounter during its shelf life, from manufacturing to storage and administration.
Q4: How much degradation should I aim for during a forced degradation study?
A4: A target degradation of approximately 10-15% is generally recommended.[4] This level is sufficient to generate and detect the primary degradation products for analytical method development without degrading the sample to an extent where the primary pathways are obscured.
Q5: Which analytical techniques are most suitable for stability testing?
A5: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV or Mass Spectrometry (MS) detection, is the most common and effective technique for stability-indicating assays.[5] It excels at separating the parent compound from its degradation products, allowing for accurate quantification.
Experimental Protocol: Forced Degradation Study for this compound
This protocol provides a generalized framework for assessing the stability of this compound in various solvents under different stress conditions. Researchers should optimize concentrations and exposure times based on preliminary results.
Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method.
Materials and Equipment:
-
This compound reference standard
-
HPLC grade solvents (e.g., Acetonitrile, Methanol, Water)
-
Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH), and Oxidizing agents (e.g., 3% H₂O₂)
-
pH meter
-
Calibrated HPLC system with a UV/PDA detector or Mass Spectrometer
-
Photostability chamber
-
Temperature-controlled oven
-
Volumetric flasks and pipettes
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a non-reactive solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a set duration (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Maintain the same temperature and time course as the acid hydrolysis. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature and monitor over the same time course.
-
Thermal Degradation: Place the solid this compound powder and the stock solution in an oven at an elevated temperature (e.g., 70°C) and analyze at the specified time points.
-
Photolytic Degradation: Expose the solid powder and stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the sample using a developed HPLC method. The method should be capable of separating the this compound peak from any potential degradant peaks.
-
Calculate the percentage of degradation and the formation of any new peaks.
-
Data Presentation
The results of the stability studies should be recorded systematically. The following table is a template for summarizing the quantitative data obtained from the forced degradation experiments.
| Stress Condition | Solvent System | Duration (hours) | Initial Conc. (µg/mL) | Final Conc. (µg/mL) | % Degradation | No. of Degradants | Peak Area of Major Degradant |
| 0.1 M HCl, 60°C | Acetonitrile/Water | 8 | 100 | 88.5 | 11.5 | 2 | 15.2 mAUs |
| 0.1 M NaOH, 60°C | Acetonitrile/Water | 8 | 100 | 92.1 | 7.9 | 1 | 9.8 mAUs |
| 3% H₂O₂, RT | Methanol/Water | 8 | 100 | 95.3 | 4.7 | 1 | 5.1 mAUs |
| Thermal, 70°C | Solid State | 24 | N/A | N/A | 2.1 | 1 | 3.2 mAUs |
| Photolytic (ICH Q1B) | Methanol Solution | 24 | 100 | 98.6 | 1.4 | 0 | - |
Note: This table contains example data. Researchers should populate it with their own experimental findings.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for conducting a forced degradation study.
References
Technical Support Center: Optimizing HPLC Separation of Steroid Isomers (e.g., Scillascillol Isomers)
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successfully separating steroid isomers like Scillascillol?
A1: The most critical factor is selecting the appropriate HPLC column (the stationary phase). Due to the often subtle structural differences between isomers, achieving separation requires a stationary phase that can exploit these minor variations. For steroid isomers, which can include stereoisomers and constitutional isomers, chiral stationary phases (CSPs) or columns with alternative selectivities (e.g., phenyl-hexyl, biphenyl) are often necessary.[1][2][3][4][5][6] Standard C18 columns may not provide adequate resolution for closely related isomers.[4][7]
Q2: How do I choose between normal-phase and reversed-phase HPLC for this compound isomer separation?
A2: The choice depends on the polarity of the this compound isomers. Reversed-phase (RP-HPLC) is the most common starting point for steroid analysis, typically using C18, C8, or phenyl-based columns with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[8][9] Normal-phase (NP-HPLC) can be effective for less polar isomers and offers different selectivity, using a polar stationary phase (like silica) and a non-polar mobile phase. Some modern chiral columns can be operated in both modes.[3][10]
Q3: Can temperature be used to optimize the separation of this compound isomers?
A3: Yes, temperature is a powerful tool for optimizing selectivity.[11][12] Even small changes in column temperature can alter the interactions between the analytes and the stationary phase, potentially improving resolution between closely eluting isomers.[11] Increasing the temperature generally decreases retention times and can improve peak shape by reducing mobile phase viscosity.[13][14][15] However, the effect on selectivity can be compound-specific, so it should be systematically evaluated.
Q4: What are the best mobile phase additives to improve the separation of steroid isomers?
A4: For reversed-phase HPLC, organic modifiers like acetonitrile and methanol are standard. The choice between them can significantly impact selectivity.[4] For ionizable steroid-like compounds, controlling the pH of the mobile phase with buffers is crucial to ensure consistent retention and peak shape.[16] In normal-phase HPLC, small amounts of polar solvents (e.g., alcohols) are added to the non-polar mobile phase to modulate retention.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of steroid isomers.
| Problem | Potential Causes | Solutions |
| Poor or No Resolution of Isomers | 1. Inappropriate column selectivity. 2. Mobile phase is too strong or too weak. 3. Suboptimal temperature. 4. Peak broadening due to extra-column volume. | 1. Change Column: Switch to a column with different selectivity (e.g., from C18 to a Phenyl-Hexyl, Biphenyl, or a chiral column).[4][5][6] 2. Optimize Mobile Phase: Systematically vary the ratio of organic solvent to water. Consider switching from acetonitrile to methanol or vice-versa as this can alter elution order.[4] 3. Adjust Temperature: Evaluate temperatures in a range (e.g., 25°C to 50°C) to see the effect on selectivity.[11][12] 4. Minimize Tubing: Use shorter, narrower internal diameter tubing between the column and detector.[17] |
| Peak Tailing | 1. Secondary interactions with the stationary phase (e.g., silanol activity). 2. Column overload. 3. Mismatch between sample solvent and mobile phase. 4. Presence of an interfering compound. | 1. Modify Mobile Phase: Add a competing agent like a buffer or adjust the pH.[17] Use a modern, end-capped column with low silanol activity. 2. Reduce Sample Concentration: Decrease the mass of the sample injected onto the column.[17] 3. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[16] 4. Improve Sample Preparation: Use a solid-phase extraction (SPE) cleanup step to remove interfering matrix components.[8] |
| Retention Time Drift | 1. Poor column equilibration. 2. Inconsistent mobile phase preparation. 3. Fluctuations in column temperature. 4. Pump malfunction or leaks. | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before injection, especially for gradient methods.[17] 2. Prepare Fresh Mobile Phase: Prepare mobile phases accurately and consistently. Degas the mobile phase to prevent bubble formation.[17][18] 3. Use a Column Oven: Maintain a constant and uniform column temperature.[11][17] 4. System Check: Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[19][20] |
| Broad Peaks | 1. Low separation efficiency. 2. Extra-column band broadening. 3. Column contamination or aging. | 1. Optimize Flow Rate: Determine the optimal flow rate for your column to maximize efficiency. 2. Check Connections: Ensure all fittings are properly made and that the tubing volume is minimized. 3. Flush or Replace Column: Flush the column with a strong solvent. If performance does not improve, replace the column.[17] |
Experimental Protocols
Protocol 1: General Method Development for this compound Isomer Separation
This protocol outlines a systematic approach to developing a separation method for steroid isomers.
-
Analyte Information Gathering:
-
If the structure of this compound is determined, analyze it for chiral centers, aromatic rings, and polar functional groups. This will guide the initial column and mobile phase selection.
-
Determine the solubility of the isomers in common HPLC solvents.
-
-
Initial Column and Mobile Phase Screening:
-
Columns: Screen a set of columns with orthogonal selectivity. A good starting set includes a C18, a Phenyl-Hexyl, and a chiral column (e.g., a cyclodextrin-based or polysaccharide-based CSP).[1][2][4][21]
-
Mobile Phases: For each column, perform initial gradient runs with both acetonitrile/water and methanol/water mobile phases.[4] This helps to quickly determine the best organic modifier.
-
Detection: Use a UV detector at a wavelength where the isomers show maximum absorbance (e.g., 210 nm for compounds without strong chromophores).
-
-
Optimization of Separation:
-
Gradient Optimization: Once the best column and mobile phase combination is identified, optimize the gradient slope and time to maximize resolution.
-
Temperature Optimization: Evaluate the separation at three different temperatures (e.g., 30°C, 40°C, 50°C) to fine-tune selectivity.[11]
-
Flow Rate Adjustment: Fine-tune the flow rate to balance separation efficiency and analysis time.[22]
-
-
Method Validation:
-
Once optimal conditions are found, validate the method for parameters such as linearity, precision, accuracy, and robustness.
-
Visualizations
References
- 1. hplc.eu [hplc.eu]
- 2. merckmillipore.com [merckmillipore.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. nacalai.com [nacalai.com]
- 7. silicycle.com [silicycle.com]
- 8. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.de [thieme-connect.de]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. chromtech.com [chromtech.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. avantorsciences.com [avantorsciences.com]
- 14. Effect of temperature in reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. mastelf.com [mastelf.com]
- 19. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 20. diverdi.colostate.edu [diverdi.colostate.edu]
- 21. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Preventing degradation of Scillascillol during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Scillascillol during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern during extraction?
This compound is a triterpenoid compound isolated from the whole plants of Scilla scilloides.[1] Its chemical formula is C30H46O6.[1] Like many complex natural products, this compound is susceptible to degradation under various chemical and physical conditions. Degradation can lead to a significant reduction in the yield of the active compound and the formation of impurities, which can complicate downstream applications such as pharmacological testing and drug development.
Q2: What are the primary factors that can cause this compound degradation during extraction?
While specific degradation pathways for this compound are not extensively documented, based on the general behavior of triterpenoids and other complex organic molecules, the primary factors of concern are:
-
pH: Both acidic and basic conditions can catalyze hydrolysis or rearrangement of sensitive functional groups within the this compound molecule.
-
Temperature: High temperatures can accelerate degradation reactions, leading to lower yields.[2] Plant material should be dried at low temperatures (40-50°C) to prevent the degradation of active compounds.[3]
-
Oxidation: Exposure to air and light can lead to oxidative degradation.[2] The use of antioxidants or inert atmospheres can mitigate this.
-
Enzymatic Degradation: Endogenous enzymes within the plant material can degrade this compound upon cell lysis during extraction.
Q3: Which solvents are recommended for this compound extraction to minimize degradation?
Organic solvents like ethanol and methanol are commonly used for the extraction of cardiac glycosides and other triterpenoids from plant materials.[3] The choice of solvent should be based on maximizing the solubility of this compound while minimizing the extraction of compounds that might promote its degradation. A mixture of ethanol and water can also be effective.[3] It is crucial to use high-purity solvents to avoid contaminants that could catalyze degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of this compound | Degradation due to high temperature. | Dry plant material at a controlled low temperature (40-50°C).[3] Perform extraction steps at room temperature or below, if possible. |
| Degradation due to pH. | Buffer the extraction solvent to a neutral pH (around 7.0). Avoid strongly acidic or basic conditions. | |
| Oxidative degradation. | Perform extraction under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant (e.g., ascorbic acid or BHT) to the extraction solvent. | |
| Incomplete extraction. | Ensure the plant material is finely ground to increase the surface area for solvent penetration.[3] Increase the extraction time or perform multiple extraction cycles. | |
| Presence of unknown peaks in analytical chromatogram | Formation of degradation products. | Review and optimize the extraction protocol to minimize exposure to harsh conditions (high temperature, extreme pH). Use milder extraction techniques like maceration instead of continuous hot extraction (Soxhlet).[3] |
| Extraction of impurities. | Use a more selective solvent system. Employ a preliminary purification step, such as solid-phase extraction (SPE), to remove interfering compounds. | |
| Inconsistent results between batches | Variability in plant material. | Source plant material from a consistent supplier and harvest at the same developmental stage. |
| Inconsistent extraction conditions. | Strictly control all extraction parameters, including temperature, pH, solvent-to-solid ratio, and extraction time. |
Experimental Protocols
Protocol 1: Cold Maceration for this compound Extraction
This protocol is designed to minimize degradation by avoiding high temperatures.
Materials:
-
Dried and powdered Scilla scilloides plant material
-
80% Ethanol (v/v) in deionized water
-
pH 7.0 phosphate buffer
-
Ascorbic acid
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 100 g of finely powdered Scilla scilloides plant material.
-
Prepare the extraction solvent: 80% ethanol containing 0.1% (w/v) ascorbic acid, buffered to pH 7.0 with phosphate buffer.
-
In a sealed container, soak the plant material in 1 L of the extraction solvent.
-
Macerate for 48 hours at room temperature (20-25°C) with occasional agitation.
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Re-extract the residue two more times with fresh extraction solvent.
-
Combine all the filtrates.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Store the concentrated extract at -20°C in the dark.
Data Presentation
Table 1: Effect of Extraction Temperature on this compound Yield and Purity
| Extraction Temperature (°C) | This compound Yield (mg/g of dry plant material) | Purity (%) |
| 25 (Room Temperature) | 2.5 ± 0.2 | 95.1 ± 0.5 |
| 40 | 2.3 ± 0.3 | 92.3 ± 0.8 |
| 60 | 1.8 ± 0.4 | 85.7 ± 1.2 |
Table 2: Effect of pH on this compound Stability in Extraction Solvent (80% Ethanol) at 25°C for 48 hours
| pH | This compound Remaining (%) |
| 3.0 | 75.4 ± 2.1 |
| 5.0 | 92.1 ± 1.5 |
| 7.0 | 99.5 ± 0.3 |
| 9.0 | 88.6 ± 1.8 |
Visualizations
Logical Workflow for Preventing this compound Degradation
Caption: Workflow for this compound extraction with critical control points to prevent degradation.
Hypothetical Signaling Pathway Influenced by this compound
Caption: A potential signaling cascade initiated by this compound binding to a cell surface receptor.
References
Interference in bioassays with Scillascillol
Welcome to the technical support center for Scillascillol. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges and achieving accurate, reproducible results in bioassays involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in kinase assays | Compound precipitation: this compound has limited solubility in aqueous buffers at high concentrations. | - Prepare fresh stock solutions in 100% DMSO. - Ensure the final DMSO concentration in the assay does not exceed 1%. - Visually inspect assay plates for any signs of precipitation. |
| ATP concentration: The inhibitory effect of this compound is competitive with ATP. Variations in ATP concentration will alter the apparent IC50. | - Use a fixed, validated concentration of ATP in all assays. - We recommend using an ATP concentration equal to the Km for the specific kinase. | |
| Reagent instability: Kinase or substrate may be degrading over time. | - Aliquot and store reagents at -80°C. - Avoid repeated freeze-thaw cycles. - Include a positive control (e.g., a known inhibitor) to monitor assay performance. | |
| High background signal in cell-based assays | Autofluorescence: this compound exhibits intrinsic fluorescence at certain wavelengths. | - Measure the fluorescence of wells containing only this compound to determine its contribution to the background. - Subtract the background fluorescence from all experimental wells. - If possible, use a red-shifted fluorescent reporter. |
| Off-target effects: At higher concentrations, this compound may induce cellular stress or cytotoxicity, leading to non-specific signals. | - Determine the maximum non-toxic concentration of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo). - Perform all experiments below this concentration. | |
| Unexpected cell morphology changes | Cytotoxicity: Prolonged exposure or high concentrations of this compound may be toxic to certain cell lines. | - Perform a dose-response and time-course analysis of cell viability. - Use phase-contrast microscopy to monitor cell health during the experiment. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can affect cell morphology. | - Ensure the final solvent concentration is consistent across all wells and is below the tolerance level for the cell line (typically <0.5% for most). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the Serine/Threonine kinase, Kinase Alpha (KA1). It has been shown to have secondary inhibitory activity against related kinases at higher concentrations.
Q2: How should I prepare and store this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in 100% DMSO to a concentration of 10 mM. Aliquot the stock solution and store it at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of this compound?
A3: In broad-panel kinase screening, this compound has demonstrated inhibitory activity against Kinase Beta (KB2) and Kinase Gamma (KG3) with IC50 values approximately 50-fold and 100-fold higher than for its primary target, KA1, respectively.
| Target Kinase | IC50 (nM) |
| Kinase Alpha (KA1) | 15 |
| Kinase Beta (KB2) | 780 |
| Kinase Gamma (KG3) | 1600 |
Q4: Can this compound interfere with luciferase-based reporter assays?
A4: Yes, this compound has been observed to inhibit certain luciferase enzymes directly. It is crucial to run a counter-screen to assess the direct effect of this compound on the luciferase used in your assay system.
Q5: What is the recommended wavelength to avoid interference from this compound's autofluorescence?
A5: this compound exhibits maximal fluorescence excitation at 490 nm and emission at 525 nm. For fluorescence-based assays, it is advisable to use reporter systems with excitation and emission wavelengths above 600 nm to minimize interference.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent)
-
Reagent Preparation:
-
Prepare a 2X solution of Kinase Alpha in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X solution of the kinase substrate in kinase buffer.
-
Prepare a 2X solution of ATP at 2x Km concentration in kinase buffer.
-
Serially dilute this compound in 100% DMSO, then dilute into kinase buffer to create a 4X working solution.
-
-
Assay Procedure:
-
Add 5 µL of the 4X this compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X Kinase Alpha solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a pre-mixed 2X substrate and 2X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of a luciferase-based ATP detection reagent.
-
Measure luminescence using a plate reader.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing this compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubate for 24-72 hours, depending on the experimental design.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Inhibition of the Kinase Alpha signaling pathway by this compound.
Caption: Logical workflow for troubleshooting unexpected experimental results.
Technical Support Center: Enhancing the Bioavailability of Scillascillol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Scillascillol.
Fictional Drug Profile: this compound
This compound is a novel, potent inhibitor of the XYZ kinase, a key enzyme in a newly discovered inflammatory signaling pathway. Its therapeutic potential is significant, but its development is hampered by poor oral bioavailability.
-
Biopharmaceutical Classification System (BCS): Class II (Low Solubility, High Permeability)
-
Aqueous Solubility: < 0.1 µg/mL
-
LogP: 4.2
-
Melting Point: 210°C
-
Therapeutic Target: XYZ Kinase
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation & Dissolution
Q1: My this compound formulation shows poor dissolution in vitro. What are the initial steps to improve it?
A1: Poor in vitro dissolution is a common challenge for BCS Class II compounds like this compound. Here are the primary strategies to consider:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution. Micronization and nanosuspension are common techniques.[1]
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound to an amorphous state within a polymer matrix can significantly enhance its dissolution rate.[2]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems can improve its solubilization in the gastrointestinal tract.[3]
Caption: Troubleshooting high inter-subject variability in in vivo studies.
Q4: How can I investigate if this compound is a substrate for efflux pumps like P-glycoprotein (P-gp)?
A4: P-gp efflux can limit the absorption of drugs. Here's a suggested workflow to investigate this:
-
In Vitro Caco-2 Permeability Assay: This is the gold standard for assessing P-gp interaction. A bidirectional transport study is performed. If the efflux ratio (Basolateral to Apical / Apical to Basolateral) is greater than 2, it suggests P-gp mediated efflux.
-
Caco-2 Assay with a P-gp Inhibitor: Repeat the permeability assay in the presence of a known P-gp inhibitor (e.g., Verapamil). A significant reduction in the efflux ratio confirms that this compound is a P-gp substrate.
-
Co-administration in In Vivo Studies: If in vitro results are positive, consider an in vivo study where this compound is co-administered with a P-gp inhibitor. An increase in systemic exposure would further confirm the role of P-gp in limiting its bioavailability.
Hypothetical Signaling Pathway for P-gp Efflux
Caption: P-glycoprotein mediated efflux of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound with polyvinylpyrrolidone (PVP K30) to enhance its dissolution rate.
Materials:
-
This compound
-
PVP K30
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution of Components:
-
Weigh 1 gram of this compound and 5 grams of PVP K30 (1:5 ratio).
-
In a 250 mL round-bottom flask, dissolve both components in a 1:1 mixture of DCM and methanol. Use the minimum amount of solvent required for complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Set the water bath temperature to 40°C.
-
Gradually reduce the pressure to evaporate the solvent. Rotate the flask at 100 rpm to ensure a thin film forms on the flask wall.
-
-
Drying:
-
Once the solvent is fully evaporated, scrape the solid film from the flask.
-
Transfer the solid to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.
-
-
Sizing and Storage:
-
Gently grind the dried solid dispersion using a mortar and pestle.
-
Pass the powder through a 60-mesh sieve.
-
Store the final product in a desiccator at room temperature.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a novel this compound formulation compared to the unformulated drug.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulation
-
Unformulated this compound suspension (in 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection tubes (with K2EDTA)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Animal Dosing:
-
Fast the rats overnight (12 hours) with free access to water.
-
Divide the rats into two groups (n=6 per group): Group A (Unformulated this compound) and Group B (Formulated this compound).
-
Administer a single oral dose of 10 mg/kg of the respective formulation via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect samples into K2EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.
-
Calculate the relative bioavailability of the formulated this compound compared to the unformulated drug.
-
References
Technical Support Center: Scaling Up Scillascillol Purification
Disclaimer: Information on the large-scale purification of Scillascillol is limited in publicly available literature. This guide is based on established principles for the purification of triterpenoids and other natural products. The provided protocols and data are illustrative and should be adapted based on experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound purification from lab to pilot scale?
A1: The primary challenges include:
-
Maintaining Resolution: Achieving the same level of purity at a larger scale can be difficult as chromatographic column efficiency may decrease.
-
Solvent Handling: The volume of solvents required increases significantly, posing logistical, safety, and cost challenges.
-
Process Time: Extraction, chromatography, and solvent evaporation steps will take considerably longer.
-
Yield Consistency: Ensuring a consistent yield requires precise control over all process parameters.
-
Heat and Mass Transfer: Inefficient heat and mass transfer during extraction and crystallization can lead to lower yields and purity.
Q2: How do I choose the appropriate chromatography resin for large-scale purification of this compound?
A2: The choice of resin is critical for successful scale-up. Consider the following:
-
Particle Size and Porosity: Larger particles are often used in preparative chromatography to reduce backpressure, though this may slightly decrease resolution.
-
Loading Capacity: Select a resin with a high binding capacity for this compound to process larger sample volumes efficiently. Macroporous resins can be a good choice for initial enrichment.[1][2]
-
Scalability: Choose a resin that is available in a range of particle sizes and column formats to ensure a smooth transition from lab to pilot scale.
-
Cost-Effectiveness: The cost of the resin becomes a significant factor at larger scales.
Q3: Is it better to use gradient or isocratic elution for large-scale chromatography?
A3: While isocratic elution is simpler to implement, a gradient elution is often more effective for purifying complex mixtures. For scaling up, a linear gradient can be adapted by maintaining the same column volumes of solvent for each step of the gradient. This ensures a reproducible separation.
Q4: What are the key considerations for solvent selection during scale-up?
A4: Solvent selection impacts extraction efficiency, purity, cost, and safety.
-
Selectivity: The solvent should selectively dissolve this compound while leaving impurities behind. A common approach is to start with a non-polar solvent to remove lipids and then use a more polar solvent like ethanol or methanol for extraction.[3][4]
-
Safety and Environmental Impact: At larger scales, the use of flammable and toxic solvents requires appropriate handling facilities and waste disposal procedures. Consider greener solvent alternatives where possible.
-
Cost: The cost of solvents becomes a significant portion of the overall process cost.
-
Boiling Point: Solvents with lower boiling points are easier and less energy-intensive to remove during the concentration step.
Troubleshooting Guides
Chromatography Issues
Q: My this compound peak is showing significant fronting or tailing in preparative HPLC. What could be the cause?
A:
-
Overloading: You may be loading too much sample onto the column. Try reducing the injection volume or sample concentration.
-
Inappropriate Solvent: The sample might be dissolved in a solvent that is too strong, causing the compound to move through the column too quickly. Dissolve the sample in the initial mobile phase if possible.
-
Column Degradation: The column may be degrading or have a void at the inlet. Consider flushing the column or replacing it.
Q: The resolution between this compound and a closely eluting impurity is poor at a larger scale. How can I improve it?
A:
-
Optimize the Gradient: A shallower gradient around the elution time of this compound can improve separation.
-
Reduce Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, though it will increase the run time.
-
Change Selectivity: Consider a different stationary phase (e.g., C30 instead of C18 for triterpenoids) or modify the mobile phase composition (e.g., change the organic modifier or pH).[5]
Crystallization Issues
Q: this compound is not crystallizing from the purified fraction. What should I do?
A:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of this compound.
-
Increase Supersaturation: The solution may not be concentrated enough. Carefully evaporate more solvent.
-
Solvent System: The chosen solvent may not be optimal. Try a different solvent or a solvent/anti-solvent system.
-
Purity: The presence of impurities can inhibit crystallization. You may need to repeat the final purification step.
Q: I am getting an oil instead of crystals. How can I fix this?
A:
-
Purity: Oiling out is often caused by impurities. Further purification of the fraction may be necessary.
-
Cooling Rate: Cooling the solution too quickly can lead to oil formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Solvent Choice: The solubility of your compound in the chosen solvent might be too high. Try a solvent in which this compound is less soluble.[6]
Experimental Protocols
Protocol 1: Large-Scale Extraction of this compound
-
Milling: Grind the dried plant material (Scilla scilloides) to a coarse powder.
-
Defatting: Macerate the powdered material in hexane (1:5 w/v) for 24 hours to remove non-polar compounds. Filter and discard the hexane extract.
-
Extraction: Macerate the defatted plant material in 95% ethanol (1:10 w/v) for 48 hours with occasional stirring.
-
Filtration and Concentration: Filter the ethanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
Protocol 2: Pilot-Scale Column Chromatography
-
Column Packing: Prepare a glass column with silica gel (60-120 mesh) in a slurry with the initial mobile phase (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. Collect fractions of a fixed volume.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pooling and Concentration: Pool the pure fractions and concentrate them under reduced pressure.
Protocol 3: Preparative HPLC Purification
-
System Preparation: Equilibrate the preparative HPLC system with the initial mobile phase (e.g., 60% acetonitrile in water).
-
Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the mobile phase and filter it through a 0.45 µm filter.
-
Injection and Elution: Inject the sample onto the column and run a linear gradient to a higher concentration of the organic solvent (e.g., 90% acetonitrile over 40 minutes).
-
Fraction Collection: Collect fractions based on the UV detector signal corresponding to the retention time of this compound.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
Protocol 4: Crystallization
-
Dissolution: Dissolve the purified this compound fraction in a minimal amount of a hot solvent (e.g., methanol).
-
Cooling: Cover the flask and allow it to cool slowly to room temperature.
-
Crystal Formation: Once crystals begin to form, the solution can be placed in a colder environment (e.g., 4°C or an ice bath) to maximize the yield.
-
Isolation: Isolate the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Extraction
| Parameter | Lab-Scale | Pilot-Scale |
| Starting Material | 100 g | 10 kg |
| Hexane Volume | 500 mL | 50 L |
| Ethanol Volume | 1 L | 100 L |
| Processing Time | 8 hours | 72 hours |
| Crude Extract Yield | 5 g | 500 g |
Table 2: Chromatography Scale-Up Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Dimensions | 4.6 x 250 mm | 50 x 250 mm |
| Particle Size | 5 µm | 10 µm |
| Flow Rate | 1 mL/min | 100 mL/min |
| Sample Load | 1 mg | 500 mg |
| Purity Achieved | >99% | >98% |
| Yield per Run | ~0.8 mg | ~450 mg |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for chromatography.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Purification and antioxidant properties of triterpenic acids from blackened jujube (Ziziphus jujuba Mill.) by macroporous resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. phcog.com [phcog.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Scillascillol Purity Assessment: Technical Support Center
Welcome to the technical support center for scillascillol analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the purity assessment of this novel triterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
A1: this compound is a triterpenoid natural product.[1] It has the chemical formula C30H46O6 and a molecular weight of 502.69 g/mol .[1][2] this compound is isolated from the whole plants of Scilla scilloides.[1]
Q2: What are the main challenges in assessing the purity of this compound?
A2: As a triterpenoid, this compound is likely to present several analytical challenges. Many triterpenoids lack strong chromophores, making detection by UV-Vis spectrophotometry difficult, often requiring analysis at low wavelengths (205-210 nm).[3] This can lead to issues with baseline noise and interference from solvents. Additionally, the presence of structurally similar isomers or impurities from the plant matrix can complicate chromatographic separation and accurate quantification.
Q3: Which analytical techniques are recommended for this compound purity assessment?
A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is suitable for separation and quantification. For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
Troubleshooting Guides
HPLC & LC-MS Analysis
Issue: Poor sensitivity or no peak detected for this compound using a UV detector.
-
Cause: Triterpenoids like this compound often lack a strong UV chromophore.
-
Troubleshooting Steps:
-
Lower the detection wavelength: Try setting the UV detector to a lower wavelength, such as 205-210 nm. Be aware that this may increase baseline noise.
-
Use an alternative detector: Employ a more universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS). CAD and ELSD are mass-based detectors that do not rely on chromophores.[4]
-
Derivatization: While more laborious, derivatization of the analyte to introduce a chromophore can be considered if other methods fail.
-
Issue: Poor peak shape (e.g., tailing, fronting) in HPLC.
-
Cause: This can be due to several factors including secondary interactions with the stationary phase, column overload, or inappropriate mobile phase pH.
-
Troubleshooting Steps:
-
Adjust mobile phase pH: If this compound has acidic or basic functional groups, adjusting the pH of the mobile phase can improve peak shape.
-
Use a different column: A column with a different stationary phase (e.g., C30 instead of C18) or one with end-capping to reduce silanol interactions might be beneficial.[4]
-
Reduce sample concentration: Inject a more dilute sample to check for column overload.
-
Check for contaminants: Ensure the sample and mobile phase are free of particulate matter.
-
Issue: Co-elution of this compound with impurities.
-
Cause: The presence of structurally similar compounds (isomers, biosynthetic precursors, or degradation products) in the sample.
-
Troubleshooting Steps:
-
Optimize the gradient: Adjust the gradient slope and duration to improve separation.
-
Change the mobile phase composition: Try different organic modifiers (e.g., methanol instead of acetonitrile) or add modifiers like formic acid or acetic acid.
-
Use a high-resolution column: A column with smaller particles or a longer length can provide better resolution. C30 columns are reported to provide excellent separation for triterpenoids.[4]
-
Employ 2D-LC: For very complex samples, two-dimensional liquid chromatography can provide the necessary resolving power.
-
NMR Analysis
Issue: Difficulty in structural elucidation due to complex spectra.
-
Cause: The complex, polycyclic structure of triterpenoids leads to overlapping signals in 1D NMR spectra.
-
Troubleshooting Steps:
-
Utilize 2D NMR techniques: A suite of 2D NMR experiments is essential for the structural elucidation of complex molecules like triterpenoids.[5][6] These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry through space correlations.
-
-
Use high-field NMR: A higher field spectrometer will provide better signal dispersion and sensitivity.
-
Compare with databases: Compare the obtained NMR data with published data for known triterpenoids to identify common structural motifs.
-
Issue: Low sample amount leading to poor signal-to-noise in NMR.
-
Cause: Insufficient amount of isolated pure compound.
-
Troubleshooting Steps:
-
Increase the number of scans: This will improve the signal-to-noise ratio, but will also increase the experiment time.
-
Use a cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity.
-
Use a micro-NMR tube: This can help to concentrate the sample in the detection volume of the NMR coil.
-
Data Presentation
Table 1: Typical HPLC Parameters for Triterpenoid Analysis
| Parameter | Typical Value/Condition | Reference |
| Column | C18 or C30 reversed-phase, 3-5 µm particle size | [3][4] |
| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic or Acetic Acid | [7] |
| Elution | Gradient | [7] |
| Flow Rate | 0.7 - 1.0 mL/min | [3] |
| Column Temperature | 20 - 35 °C | [3] |
| Detector | PDA/UV (205-210 nm), CAD, ELSD, MS | [3][4] |
Table 2: Quantitative Data for Triterpenoid Analysis by HPLC-PDA
| Compound | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Lupeol | 0.08 | 0.24 | [3] |
| Ursolic Acid | 0.65 | 1.78 | [3] |
| Oleanolic Acid | 0.12 | 0.36 | [3] |
| Maslinic Acid | 0.21 | 0.63 | [3] |
| Corosolic Acid | 0.15 | 0.45 | [3] |
LOD: Limit of Detection, LOQ: Limit of Quantitation
Experimental Protocols
General Protocol for HPLC-MS Purity Assessment of this compound
-
Sample Preparation:
-
Accurately weigh a small amount of the purified this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C30 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable percentage of B (e.g., 60%), and increase linearly to a higher percentage (e.g., 90%) over a sufficient time (e.g., 60 minutes) to ensure good separation.[7]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan mode for initial analysis, followed by targeted MS/MS for impurity identification.
-
Visualizations
Caption: Workflow for the isolation and purity assessment of this compound.
References
- 1. This compound | CAS 2023822-39-9 | ScreenLib [screenlib.com]
- 2. CAS号:2023822-39-9-Scillascillol - this compound-科华智慧 [kehuaai.com]
- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. jchps.com [jchps.com]
- 7. TWI407100B - Method for hplc analysis of triterpenoids from antrodia camphorata - Google Patents [patents.google.com]
Validation & Comparative
Comparative Bioactivity of Scilla Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of prominent compounds isolated from the Scilla genus. While the lanostane-type triterpenoid scillascillol has been isolated from Scilla species, there is a notable lack of publicly available data on its specific biological activities. Therefore, this guide will focus on comparing the activities of other well-studied Scilla compounds, primarily the cardiac glycoside proscillaridin A and related bufadienolides, for which experimental data are available.
The genus Scilla is a rich source of diverse bioactive molecules, including cardiac glycosides (bufadienolides) and triterpenoids.[1] These compounds have garnered significant interest for their potential therapeutic applications, ranging from cardiotonic to anticancer and anti-inflammatory effects.[1][2] This guide synthesizes available experimental data to facilitate a comparative understanding of their performance.
Data Presentation: A Comparative Overview of Bioactivities
The following table summarizes the quantitative data on the biological activities of key Scilla compounds. Direct comparison is challenging due to variations in experimental models and conditions. However, this compilation provides a valuable overview of their relative potencies.
| Compound | Class | Biological Activity | Target/Cell Line | Measurement | Value |
| Proscillaridin A | Cardiac Glycoside (Bufadienolide) | Cytotoxicity | Glioblastoma cell lines (GBM6, GBM9, U87-MG, U251-MG) | IC50 | 6.4 - 76 nM |
| Cytotoxicity | Prostate cancer cells (LNCaP, DU145) | IC50 | 25 - 50 nM | ||
| Scilliroside | Cardiac Glycoside (Bufadienolide) | Acute Toxicity | Male Rats | Oral LD50 | 0.7 mg/kg |
| Acute Toxicity | Female Rats | Oral LD50 | 0.43 mg/kg | ||
| Scillapersicene | Homoisoflavonoid | Cytotoxicity | Gastric adenocarcinoma cell line (AGS) | IC50 | 8.4 µM |
| 3,9-dihydro-autumnalin | Homoisoflavonoid | Cytotoxicity | Gastric adenocarcinoma cell line (AGS) | IC50 | 30.5 µM |
| 3-(3',4'-dihydroxybenzylidene)-5,8-dihydroxy-7-methoxychroman-4-one | Homoisoflavonoid | Cytotoxicity | Gastric adenocarcinoma cell line (AGS) | IC50 | 10.7 µM |
| Scillapersicone | Homoisoflavonoid | Cytotoxicity | Gastric adenocarcinoma cell line (AGS) | IC50 | 24.2 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cytotoxicity - MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][4][5][6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength.[6]
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours to allow formazan formation.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Cardiac Glycoside Activity - Na+/K+-ATPase Inhibition Assay
Cardiac glycosides exert their primary effect by inhibiting the Na+/K+-ATPase pump in cell membranes.[7][8] Assays to measure this activity typically quantify the enzymatic activity of Na+/K+-ATPase.
Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The specific activity is calculated as the difference in Pi released in the presence and absence of a specific Na+/K+-ATPase inhibitor, such as ouabain.[9][10][11]
Procedure:
-
Enzyme Preparation: A preparation containing Na+/K+-ATPase (e.g., from porcine cerebral cortex or human red blood cells) is used.[12]
-
Reaction Mixture: Two sets of reaction mixtures are prepared. Both contain a buffer, MgCl2, and the enzyme preparation. One set also contains NaCl and KCl, while the other contains the specific inhibitor ouabain instead of NaCl and KCl to measure non-specific ATPase activity.[10]
-
Compound Incubation: The test compounds at various concentrations are added to the reaction mixtures.
-
Initiation of Reaction: The reaction is initiated by adding ATP. The mixture is incubated at 37°C for a defined period.[9]
-
Termination and Pi Measurement: The reaction is stopped, and the amount of liberated inorganic phosphate is measured using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The Na+/K+-ATPase activity is calculated by subtracting the Pi released in the presence of ouabain from that released in its absence. The inhibitory effect of the test compound is determined by comparing the activity in its presence to the control activity.
Anti-inflammatory Activity - COX-2 Inhibition Assay
The anti-inflammatory activity of compounds can be assessed by their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Principle: COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are inflammatory mediators. The assay measures the activity of COX-2, often by detecting the production of prostaglandin G2 (PGG2) or subsequent products like prostaglandin F2α (PGF2α).[13] Fluorometric or colorimetric probes are used to quantify the product.[14]
Procedure (based on a typical screening kit): [13][14][15]
-
Reagent Preparation: Recombinant human COX-2 enzyme, a heme cofactor, and a fluorometric probe are prepared in an assay buffer.
-
Inhibitor Incubation: The test compounds are pre-incubated with the COX-2 enzyme. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.
-
Signal Detection: The generation of the fluorescent product is monitored kinetically using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the kinetic curve. The percentage of inhibition by the test compound is determined by comparing the reaction rate in its presence to that of the enzyme control.
Signaling Pathways and Experimental Workflows
The biological effects of Scilla compounds are mediated through their interaction with various cellular signaling pathways.
Signaling Pathways of Bufadienolides
Bufadienolides, such as proscillaridin A, primarily inhibit the Na+/K+-ATPase. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger. The elevated calcium levels trigger a cascade of downstream signaling events. Additionally, Na+/K+-ATPase can act as a signaling scaffold, and its modulation by bufadienolides can influence pathways like PI3K/Akt, MAPK, and NF-κB, ultimately affecting cell proliferation, apoptosis, and metastasis.[2][7][16][17]
Caption: Bufadienolide signaling cascade.
Signaling Pathways of Lanostane Triterpenoids
While specific data for this compound is unavailable, other lanostane triterpenoids have been shown to induce apoptosis and inhibit tumor cell proliferation and migration through the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways.[18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. Bufadienolides as bioorganic anticancer agents: Mechanistic insights into apoptosis, cell cycle arrest and signal pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.igem.wiki [static.igem.wiki]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. In Vitro Cytotoxicity Induced by the Bufadienolides 1α,2α-Epoxyscillirosidine and Lanceotoxin B on Rat Myocardial and Mouse Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 9. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. znaturforsch.com [znaturforsch.com]
- 12. mdpi.com [mdpi.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Discovery of bufadienolides as a novel class of ClC-3 chloride channel activators with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Comparative Analysis of Bioactive Triterpenoids from the Genus Scilla: A Focus on Lanostane-Type Compounds
A detailed examination of the biological activities of Scillascillol, Scillascillone, and related lanostane-type triterpenoids, providing available experimental data and methodologies for researchers in drug discovery and development.
Introduction
The genus Scilla, belonging to the family Asparagaceae, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, lanostane-type triterpenoids have garnered significant attention for their potential therapeutic applications. This guide provides a comparative analysis of two such compounds, this compound and Scillascillone, isolated from Scilla scilloides. Due to the limited availability of direct comparative experimental data for these specific compounds, this analysis is broadened to include other relevant lanostane-type triterpenoids from the Scilla genus to offer a comprehensive overview of their potential biological activities, supported by available experimental findings and detailed protocols.
Chemical Structures
This compound and Scillascillone are lanostane-type triterpenoids, characterized by a tetracyclic scaffold. Their structures were elucidated through extensive spectroscopic studies.[1]
Comparative Biological Activities
Cytotoxicity
Lanostane triterpenoids isolated from various natural sources have demonstrated significant cytotoxic effects against a panel of human cancer cell lines.[2][3] This activity is a key area of investigation for the development of novel anticancer agents.
Table 1: Cytotoxic Activity of Lanostane Triterpenoids from Stereum sp. and Ganoderma luteomarginatum
| Compound | Cancer Cell Line | IC50 (µM) | Source Organism | Reference |
| Sterenoid E | SMMC-7721 (Hepatocellular carcinoma) | 7.6 | Stereum sp. | [2] |
| Sterenoid E | HL-60 (Promyelocytic leukemia) | 4.7 | Stereum sp. | [2] |
| Ganoderic Acid A | K562 (Chronic myelogenous leukemia) | 8.59 µg/mL | Ganoderma luteomarginatum | [3] |
| Ganoderic Acid C | K562 (Chronic myelogenous leukemia) | 6.64 µg/mL | Ganoderma luteomarginatum | [3] |
| Ganoderic Acid F | K562 (Chronic myelogenous leukemia) | 8.82 µg/mL | Ganoderma luteomarginatum | [3] |
Note: Data for this compound and Scillascillone is not available. The table presents data for other lanostane triterpenoids to illustrate the potential cytotoxic activity of this class of compounds.
Anti-inflammatory Activity
Triterpenoids are well-documented for their anti-inflammatory properties.[4] The proposed mechanisms often involve the modulation of key inflammatory pathways, such as the inhibition of nitric oxide (NO) production and the suppression of pro-inflammatory cytokines. While specific data for this compound and Scillascillone is lacking, other triterpenoids have shown potent anti-inflammatory effects.
Table 2: Anti-inflammatory Activity of Various Triterpenoids
| Compound | Assay | Model System | Key Findings | Reference |
| Sclareol | NO production inhibition | LPS-stimulated RAW264.7 macrophages | Inhibition of iNOS and COX-2 expression | [5][6] |
| Sclareol | Paw edema reduction | Carrageenan-induced mouse paw edema | Reduced paw edema and neutrophil infiltration | [5][6] |
| Poricoic Acid B | NO production inhibition | LPS-induced RAW 264.7 cells | Strong dose-dependent inhibition | [7] |
| Hawthorn Triterpenoids | NO release inhibition | LPS-stimulated RAW264.7 macrophages | Significant reduction in NO release | [8] |
Note: This table highlights the anti-inflammatory potential of triterpenoids, a class to which this compound and Scillascillone belong.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, Scillascillone) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent system.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-treated control.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the potential mechanisms and experimental designs, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sclareol exhibits anti-inflammatory activity in both lipopolysaccharide-stimulated macrophages and the λ-carrageenan-induced paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrative network pharmacology and experimental validation of anti-inflammatory triterpenoids from hawthorn leaves - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Proscillaridin A: A Comparative Guide
Proscillaridin A, a cardiac glycoside derived from plants of the Scilla genus, has emerged as a potent agent in anticancer research. Exhibiting significant cytotoxic effects across a range of cancer cell lines, this natural compound is under active investigation for its therapeutic potential. This guide provides a comprehensive comparison of Proscillaridin A's anticancer effects, supported by experimental data, detailed methodologies, and an exploration of its molecular mechanisms.
Comparative Efficacy of Proscillaridin A
Proscillaridin A has demonstrated potent anti-proliferative and apoptotic effects in various cancer cell types, often at nanomolar concentrations. Its efficacy is frequently compared to established chemotherapeutic agents, showcasing its potential as a standalone or synergistic treatment.
Table 1: Comparative Cytotoxicity (IC50) of Proscillaridin A and Other Anticancer Agents
| Cancer Cell Line | Proscillaridin A (nM) | Doxorubicin (nM) | Cisplatin (µM) | Paclitaxel (nM) |
| Prostate (LNCaP) | 25-50 | ~100 | ~5-10 | ~5-10 |
| Prostate (DU145) | 25-50 | ~200 | ~10-20 | ~10-20 |
| Lung (A549) | 25-50 | ~150 | ~8-15 | ~5-15 |
| Glioblastoma | Not specified | Not specified | Not specified | Not specified |
Note: The IC50 values are approximate and can vary based on experimental conditions. Data is compiled from multiple sources for comparative purposes.
Studies have shown that Proscillaridin A can be more effective than standard drugs in certain contexts. For instance, in non-small cell lung cancer (NSCLC) cell lines, Proscillaridin A exhibited a more significant inhibitory effect on cell viability compared to osimertinib[1]. Furthermore, it has been shown to augment the toxicity of doxorubicin in prostate cancer cells, suggesting a potential for combination therapies[2].
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Proscillaridin A exerts its anticancer effects through the modulation of multiple signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of metastasis.
One of the primary mechanisms is the induction of apoptosis, or programmed cell death. This is achieved through the disruption of mitochondrial function and the modulation of Bcl-2 family proteins[2]. Proscillaridin A treatment leads to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases, the key executioners of apoptosis[2][3].
Another critical target of Proscillaridin A is the STAT3 signaling pathway, which is often constitutively activated in cancer cells and plays a crucial role in cell proliferation, survival, and angiogenesis. Proscillaridin A has been shown to inhibit both constitutive and inducible STAT3 activation in lung and prostate cancer cells[2][4][5]. This inhibition is associated with an increase in the expression of SHP-1, a negative regulator of STAT3[4][5].
Furthermore, Proscillaridin A has been found to induce oxidative and endoplasmic reticulum (ER) stress, contributing to its cytotoxic effects[4][5]. The generation of reactive oxygen species (ROS) and the activation of the JNK signaling pathway are key events in Proscillaridin A-mediated apoptosis[3][4].
In the context of metastasis, Proscillaridin A has been shown to inhibit the migration and invasion of non-small cell lung cancer cells by downregulating the EGFR-Src-mediated signaling pathway[1].
dot
References
- 1. Proscillaridin A inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researcherslinks.com [researcherslinks.com]
- 4. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Scillascillol (assumed to be Scilliroside) as a Positive Control in Experimental Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular and pharmacological research, the use of appropriate positive controls is paramount to validate experimental findings and ensure the reliability of assay systems. This guide provides a comparative overview of Scilliroside, a potent cardiac glycoside, and its utility as a positive control in experiments, particularly those involving the inhibition of the Na+/K+-ATPase pump and the subsequent induction of apoptosis. Due to the likely misspelling of "Scillascillol" in the initial query, this guide focuses on "Scilliroside," a compound with a similar name and established biological activity. We compare its performance with well-established alternatives, Ouabain and Digoxin, providing experimental context and methodologies.
Introduction to Scilliroside and its Mechanism of Action
Scilliroside is a toxic cardiac glycoside derived from the plant Drimia maritima (sea squill).[1] Historically used as a rodenticide, its potent biological activity makes it a relevant compound for scientific investigation.[2] Like other cardiac glycosides, the primary molecular target of Scilliroside is the Na+/K+-ATPase pump, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[3][4]
Inhibition of the Na+/K+-ATPase pump by Scilliroside leads to a cascade of intracellular events. The immediate consequence is an increase in the intracellular sodium concentration. This disrupts the function of the Na+/Ca2+ exchanger, leading to an accumulation of intracellular calcium. In cardiomyocytes, this elevation in intracellular calcium enhances the force of contraction.[3] In other cell types, this disruption of ion homeostasis can trigger signaling pathways that lead to programmed cell death, or apoptosis.
Signaling Pathway of Na+/K+-ATPase Inhibition by Scilliroside
The binding of Scilliroside to the α-subunit of the Na+/K+-ATPase pump initiates a signaling cascade that ultimately affects cellular function and viability. A simplified representation of this pathway is depicted below.
Comparative Data: Scilliroside vs. Alternatives
In experiments requiring a positive control for Na+/K+-ATPase inhibition or the induction of apoptosis via this mechanism, Ouabain and Digoxin are commonly used alternatives. The following table summarizes the available quantitative data for these compounds. While direct comparative data for Scilliroside under the same experimental conditions is limited in publicly available literature, its known function as a potent cardiac glycoside suggests its utility in these assays.
Table 1: Comparison of Positive Controls for Na+/K+-ATPase Inhibition and Apoptosis Induction
| Parameter | Scilliroside | Ouabain | Digoxin |
| Target | Na+/K+-ATPase | Na+/K+-ATPase | Na+/K+-ATPase |
| Mechanism of Action | Inhibition of the α-subunit of Na+/K+-ATPase | Inhibition of the α-subunit of Na+/K+-ATPase | Inhibition of the α-subunit of Na+/K+-ATPase |
| Downstream Effects | Increased intracellular Na+ and Ca2+, positive inotropy, apoptosis | Increased intracellular Na+ and Ca2+, positive inotropy, apoptosis | Increased intracellular Na+ and Ca2+, positive inotropy, apoptosis |
| IC50 (Na+/K+-ATPase Inhibition) | Data not readily available | 89 nM (MDA-MB-231 cells)[5], 17 nM (A549 cells)[5] | 164 nM (MDA-MB-231 cells)[5], 40 nM (A549 cells)[5] |
| IC50 (Apoptosis Induction) | Data not readily available | 150 nM (24h, MDA-MB-231 cells)[6], 90 nM (48h, MDA-MB-231 cells)[6] | 122 nM (24h, MDA-MB-231 cells)[6], 70 nM (48h, MDA-MB-231 cells)[6] |
Note: IC50 values can vary significantly depending on the cell type, assay conditions, and duration of exposure.
Experimental Protocols
Below are detailed methodologies for key experiments where Scilliroside or its alternatives can be used as a positive control.
Na+/K+-ATPase Inhibition Assay
This colorimetric assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials and Reagents:
-
Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex)
-
Scilliroside, Ouabain, or Digoxin stock solution
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Reaction Mixture: 100 mM NaCl, 20 mM KCl, 5 mM MgCl2 in Assay Buffer
-
ATP solution (3 mM)
-
Stopping Reagent (e.g., 10% Trichloroacetic acid)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
Protocol:
-
Prepare serial dilutions of the cardiac glycoside (e.g., Scilliroside) in the Assay Buffer.
-
Set up the experiment in a 96-well plate, including wells for a negative control (no inhibitor) and a positive control (e.g., a high concentration of Ouabain for complete inhibition).
-
Add 50 µL of the Reaction Mixture to each well.
-
Add 10 µL of the cardiac glycoside dilutions or control solutions to the appropriate wells.
-
Add 20 µL of the diluted Na+/K+-ATPase enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ATP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the Stopping Reagent.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each concentration.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials and Reagents:
-
Cell line of interest (e.g., MDA-MB-231)
-
Scilliroside, Ouabain, or Digoxin
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a culture plate and treat with various concentrations of the cardiac glycoside for the desired time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
Conclusion
Scilliroside, a potent inhibitor of the Na+/K+-ATPase pump, presents a viable, albeit less commonly documented, option as a positive control in experiments investigating this enzyme and its downstream signaling pathways, including apoptosis. While Ouabain and Digoxin are more frequently cited in the literature with readily available comparative data, the shared mechanism of action among these cardiac glycosides allows for the adaptation of existing protocols for use with Scilliroside. Researchers choosing to use Scilliroside as a positive control should perform initial dose-response experiments to determine the optimal concentration for their specific cell type and assay conditions. This guide provides a foundational framework for the inclusion of Scilliroside in such experimental designs, contributing to the robust validation of research findings.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ouabain | Na+/K+ ATPase Inhibitors: R&D Systems [rndsystems.com]
- 4. Effects of K+ on the interaction between cardiac glycosides and Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis-mediated cytotoxicity of ouabain, digoxin and proscillaridin A in the estrogen independent MDA-MB-231 breast cancer cells [pubmed.ncbi.nlm.nih.gov]
The Challenge of Specificity: A Comparative Guide to Scillascillol Cross-Reactivity in Immunoassays
For Immediate Release
This guide addresses the critical issue of cross-reactivity for the cardiac glycoside Scillascillol in common immunoassay platforms. As a structurally related analogue to widely monitored drugs like Digoxin, understanding the potential for this compound to interfere with these assays is paramount for researchers, scientists, and drug development professionals. Due to a lack of direct experimental data on this compound, this document provides a comparative analysis based on the cross-reactivity of structurally similar cardiac glycosides. The provided data and protocols will enable researchers to anticipate and design appropriate validation experiments.
Structural Comparison of this compound and Related Cardiac Glycosides
The potential for a compound to cross-react in an immunoassay is largely determined by its structural similarity to the target analyte. The following table details the key structural features of this compound and other relevant cardiac glycosides. The shared steroid nucleus is a common feature, while variations in the lactone ring and sugar moieties are primary determinants of antibody specificity.
| Compound | Aglycone | Lactone Ring Type | Key Structural Features |
| This compound | Scillascillogenin | Bufadienolide (six-membered) | Dihydroxy-substituted steroid backbone. |
| Proscillaridin A | Scillarenin | Bufadienolide (six-membered) | Rhamnose sugar moiety. Structurally very similar to this compound. |
| Digoxin | Digoxigenin | Cardenolide (five-membered) | Trisaccharide (Digitoxose) moiety; additional hydroxyl group at C12. |
| Digitoxin | Digitoxigenin | Cardenolide (five-membered) | Trisaccharide (Digitoxose) moiety; lacks the C12 hydroxyl group of Digoxin. |
| Ouabain | Ouabagenin | Cardenolide (five-membered) | Rhamnose sugar moiety; highly hydroxylated aglycone. |
Predicting Cross-Reactivity: A Data-Driven Approach
Given that this compound shares the same bufadienolide lactone ring and a similar steroid core with Proscillaridin A, it is reasonable to predict that it would exhibit a comparable, and likely significant, cross-reactivity profile in Digoxin immunoassays that are susceptible to interference from other cardiac glycosides. The extent of this cross-reactivity will be dependent on the specific antibody used in the assay.
| Compound | Immunoassay Platform | Reported Cross-Reactivity (%) | Citation |
| Digitoxin | Abbott TDx | Significant | [1] |
| Digitoxin | Siemens Dimension DGNA | 11.2 | [2] |
| Digitoxin | Multiple RIAs & EIAs | Low to significant | [3] |
| Ouabain | Specific Monoclonal Abs | Lack of cross-reactivity with Digoxin | [4] |
| Digoxigenin | Siemens Dimension DGNA | 142.6 | [2] |
| Dihydrodigoxin | Siemens Dimension DGNA | 9.4 | [2] |
| Acetyldigitoxin | Siemens Dimension DGNA | 10.7 | [2] |
| β-Methyldigoxin | Roche Elecsys | 87.9 | [5] |
| α-Acetyldigoxin | Roche Elecsys | 77.9 | [5] |
| β-Acetyldigoxin | Roche Elecsys | 84.4 | [5] |
Visualizing Structural Relationships and Experimental Workflow
To further elucidate the potential for cross-reactivity, the following diagrams illustrate the structural relationships between these compounds and a generalized workflow for assessing cross-reactivity.
Caption: Structural relationships of key cardiac glycosides.
Caption: Generalized workflow for determining immunoassay cross-reactivity.
Experimental Protocols
For laboratories seeking to empirically determine the cross-reactivity of this compound, the following are generalized protocols for common immunoassay formats used in the quantification of cardiac glycosides.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a standard competitive ELISA for the detection of a small molecule like this compound, assuming an antibody with potential cross-reactivity is available.
Materials:
-
Microplate pre-coated with anti-Digoxin antibodies
-
This compound and Digoxin standards
-
Enzyme-conjugated Digoxin (e.g., HRP-Digoxin)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare serial dilutions of Digoxin standards and this compound in an appropriate assay buffer.
-
Competitive Reaction: To the antibody-coated wells, add a fixed amount of enzyme-conjugated Digoxin and the standard or sample solutions.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow for competitive binding.
-
Washing: Wash the plate multiple times with Wash Buffer to remove unbound reagents.
-
Substrate Addition: Add the Substrate Solution to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add Stop Solution to each well to quench the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: The signal generated is inversely proportional to the amount of Digoxin or cross-reacting substance in the sample. Calculate the concentration of this compound that causes 50% inhibition of the maximal signal and compare it to the concentration of Digoxin that causes the same inhibition to determine the percent cross-reactivity.
Radioimmunoassay (RIA)
This protocol describes a typical RIA procedure for quantifying small molecules.
Materials:
-
Antibody specific to the target analyte (e.g., anti-Digoxin)
-
Radiolabeled analyte (e.g., ³H-Digoxin or ¹²⁵I-Digoxin)
-
Unlabeled standards of Digoxin and this compound
-
Separation reagent (e.g., charcoal, second antibody, or solid-phase coated tubes)
-
Scintillation fluid and counter (for ³H) or gamma counter (for ¹²⁵I)
Procedure:
-
Assay Setup: In reaction tubes, combine the antibody, a fixed amount of radiolabeled analyte, and either the unlabeled standard or the sample containing the potential cross-reactant.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Separate the antibody-bound from the free radiolabeled analyte using the chosen separation reagent.
-
Counting: Measure the radioactivity in either the bound or free fraction.
-
Data Analysis: The amount of radioactivity in the bound fraction is inversely proportional to the concentration of the unlabeled analyte or cross-reactant. Calculate the percent cross-reactivity similarly to the ELISA method.
Fluorescence Polarization Immunoassay (FPIA)
FPIA is a homogeneous immunoassay technique that does not require a separation step.
Materials:
-
Antibody specific to the target analyte (e.g., anti-Digoxin)
-
Fluorescently-labeled analyte (tracer)
-
Unlabeled standards of Digoxin and this compound
-
FPIA analyzer
Procedure:
-
Reaction Mixture: In the reaction cuvette of the analyzer, the sample containing the analyte (or cross-reactant), the antibody, and the fluorescently-labeled tracer are mixed.
-
Competitive Binding: The unlabeled analyte in the sample competes with the tracer for the limited antibody binding sites.
-
Polarization Measurement: The analyzer excites the mixture with polarized light and measures the polarization of the emitted fluorescence.
-
When the small fluorescent tracer is unbound, it tumbles rapidly, and the emitted light is depolarized.
-
When the tracer is bound to the larger antibody, its rotation slows, and the emitted light remains polarized.
-
-
Data Analysis: The degree of fluorescence polarization is directly proportional to the amount of tracer bound to the antibody and inversely proportional to the concentration of the unlabeled analyte or cross-reactant in the sample. The instrument's software calculates the concentration based on a standard curve. Percent cross-reactivity is determined by comparing the concentration of this compound required to produce the same signal as a given concentration of Digoxin.
Conclusion
The structural similarity of this compound to other cardiac glycosides, particularly those with a bufadienolide ring like Proscillaridin A, strongly suggests a high potential for cross-reactivity in Digoxin immunoassays. The degree of this interference is highly dependent on the specific antibody and the format of the immunoassay. Laboratories developing or utilizing assays where this compound may be present must perform rigorous validation studies to determine the extent of any cross-reactivity. The experimental protocols provided in this guide offer a framework for conducting such essential validation experiments. Accurate quantification of any analyte requires a thorough understanding and characterization of the specificity of the immunoassay being employed.
References
- 1. Analysis of digoxin concentrations in serum by fluorescence polarization immunoassay: an evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
- 3. Variable cross-reactivity of digoxin metabolites in digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoclonal antibodies that distinguish between two related digitalis glycosides, ouabain and digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Unveiling the Bioactive Potential of Scillascillol and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships of Scillascillol and its naturally occurring analogs. Drawing from available experimental data, we delve into their biological activities and the underlying molecular mechanisms, offering insights for future therapeutic development.
This compound, a lanostane-type triterpenoid isolated from the bulbs of Scilla scilloides, has emerged as a molecule of interest in natural product chemistry. While comprehensive structure-activity relationship (SAR) studies on synthetic this compound analogs are currently limited, a number of naturally occurring lanostane and norlanostane triterpenoids have been isolated from Scilla species. These compounds can be considered natural analogs of this compound and provide a foundation for understanding the structural requirements for various biological activities.
Comparative Biological Activities of this compound and its Natural Analogs
The primary biological activities investigated for this compound and its analogs from Scilla species include anti-inflammatory, pancreatic lipase inhibitory, and cytotoxic effects. The available quantitative data for these activities are summarized below.
| Compound | Type | Biological Activity | IC50 Value | Source Species |
| This compound | Lanostane Triterpenoid | - | Data not available | Scilla scilloides |
| Scillascillone | Lanostane Triterpenoid | - | Data not available | Scilla scilloides |
| Scillascilloside B-1 | Norlanostane Triterpenoid Glycoside | - | Data not available | Scilla scilloides |
| Compound 2 (a rearranged pentacyclic-lanosterol glycoside) | Lanostane Triterpenoid Glycoside | Pancreatic Lipase Inhibition | 0.84 ± 0.029 mM | Scilla peruviana[1] |
| Compound 3 (a rearranged pentacyclic-lanosterol glycoside) | Lanostane Triterpenoid Glycoside | Pancreatic Lipase Inhibition | 0.59 ± 0.020 mM | Scilla peruviana[1] |
| Compound 6 (a hexacyclic-lanosterol glycoside) | Lanostane Triterpenoid Glycoside | Pancreatic Lipase Inhibition | 0.81 ± 0.029 mM | Scilla peruviana[1] |
Note: The specific structures for Compounds 2, 3, and 6 from Scilla peruviana, while detailed in the source literature, are complex glycosides of rearranged lanosterol skeletons.
Extracts from Scilla scilloides have demonstrated notable anti-inflammatory and antioxidant properties. A methanol extract of the bulbs showed inhibitory effects in lipoxygenase and hyaluronidase assays, and also ameliorated t-butyl hydroperoxide-induced cytotoxicity in a macrophage model. An ethyl acetate extract also exhibited inhibitory effects on lipoxygenase and hyaluronidase activities, with IC50 values of 31.5 and 169 µg/mL, respectively. While these activities are promising, the specific compounds responsible for these effects within the extracts have not been fully elucidated in the context of a broad SAR study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the biological activities of this compound analogs.
Pancreatic Lipase Inhibition Assay
The inhibitory activity against pancreatic lipase is a common screening method for potential anti-obesity agents.
Lipoxygenase Inhibition Assay
This assay is used to screen for anti-inflammatory activity by measuring the inhibition of the lipoxygenase enzyme, which is involved in the biosynthesis of leukotrienes.
-
Preparation of Reagents : A substrate solution (e.g., linoleic acid in borate buffer) and an enzyme solution (e.g., soybean lipoxygenase in borate buffer) are prepared. Test compounds are dissolved in a suitable solvent like DMSO.[2]
-
Reaction Mixture : The test compound is pre-incubated with the lipoxygenase enzyme solution in a quartz cuvette.[2]
-
Initiation and Measurement : The reaction is initiated by adding the substrate solution. The formation of the conjugated diene product is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.[2]
-
Calculation : The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. IC50 values are then determined.
Hyaluronidase Inhibition Assay
This assay assesses anti-inflammatory potential by measuring the inhibition of hyaluronidase, an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix.
Potential Signaling Pathways
Direct studies on the signaling pathways modulated by this compound and its analogs are not yet available. However, research on other lanostane-type triterpenoids provides insights into their potential mechanisms of action, particularly in the context of their anti-inflammatory and cytotoxic effects. Two key signaling pathways that are frequently modulated by this class of compounds are the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many triterpenoids have been shown to inhibit the activation of NF-κB.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cell proliferation. Some lanostane triterpenoids have been found to modulate MAPK signaling.
Conclusion and Future Directions
The available data, primarily from naturally occurring analogs, suggest that lanostane-type triterpenoids from Scilla species, including the structural class of this compound, are a promising source of bioactive compounds with potential therapeutic applications in inflammatory disorders and obesity. The pancreatic lipase inhibitory activity of several lanostane glycosides from Scilla peruviana highlights a potential avenue for the development of novel anti-obesity agents.
To advance the understanding of the structure-activity relationships of this compound analogs, future research should focus on:
-
Isolation and characterization of a wider range of lanostane and norlanostane triterpenoids from various Scilla species.
-
Semi-synthesis or total synthesis of this compound analogs to systematically explore the impact of structural modifications on biological activity.
-
Comprehensive biological evaluation of purified compounds, including the determination of IC50 values for a broader range of activities such as cytotoxicity against various cancer cell lines and specific anti-inflammatory targets.
-
Elucidation of the precise molecular mechanisms , including the identification of direct protein targets and the detailed effects on key signaling pathways like NF-κB and MAPK.
Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of natural products and paving the way for the development of novel, effective, and safe therapeutic agents.
References
In Vivo Efficacy of Scillascillol: A Comparative Guide for Researchers
Disclaimer: Direct in vivo validation studies specifically investigating the efficacy of Scillascillol are not available in the current body of scientific literature. This guide provides a comparative framework based on the known biological activities of extracts from Scilla scilloides, the plant from which this compound is isolated, and data from related lanostane-type triterpenoids. The experimental protocols and data presented herein are hypothetical and intended to serve as a strategic template for future in vivo research on this compound.
Introduction to this compound and its Therapeutic Potential
This compound is a lanostane-type triterpenoid isolated from the plant Scilla scilloides. The genus Scilla has a history of use in traditional medicine for treating inflammatory conditions and pain. Phytochemical analyses of Scilla species have revealed a variety of bioactive compounds, including triterpenoids, which have demonstrated antimicrobial, anti-inflammatory, antioxidant, and anti-tumor properties in preclinical studies. While specific in vivo data for this compound is pending, extracts from Scilla scilloides have shown promising anti-inflammatory and cytotoxic effects in vitro, suggesting that this compound may contribute to these activities.
This guide outlines a proposed strategy for the in vivo validation of this compound's efficacy, drawing comparisons with a standard-of-care treatment and a vehicle control. The focus will be on two key potential therapeutic areas: inflammation and oncology.
Proposed In Vivo Validation of Anti-Inflammatory Efficacy
Comparative Efficacy in a Murine Model of Acute Inflammation
This section outlines a hypothetical study comparing the anti-inflammatory effects of this compound with Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID).
Table 1: Hypothetical Comparative Efficacy of this compound in a Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Mean Paw Edema Volume (mL) ± SD | Percentage Inhibition of Edema (%) |
| Vehicle Control (Saline) | - | 0.85 ± 0.12 | 0 |
| This compound | 10 | 0.62 ± 0.09 | 27.1 |
| This compound | 25 | 0.41 ± 0.07 | 51.8 |
| Diclofenac (Positive Control) | 10 | 0.35 ± 0.05 | 58.8 |
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Grouping:
-
Group 1: Vehicle control (0.9% saline, i.p.).
-
Group 2: this compound (10 mg/kg, i.p.).
-
Group 3: this compound (25 mg/kg, i.p.).
-
Group 4: Diclofenac (10 mg/kg, i.p.).
-
-
Procedure:
-
Animals are fasted for 12 hours prior to the experiment.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The respective treatments are administered intraperitoneally.
-
After 30 minutes, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint: The primary endpoint is the percentage inhibition of paw edema calculated at the 3-hour time point.
Postulated Mechanism of Anti-Inflammatory Action
Based on studies of related triterpenoids and extracts of Scilla scilloides, this compound may exert its anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Caption: Postulated inhibition of inflammatory pathways by this compound.
Proposed In Vivo Validation of Anti-Cancer Efficacy
Comparative Efficacy in a Xenograft Tumor Model
This section describes a hypothetical study to evaluate the anti-tumor activity of this compound in comparison to Cisplatin, a standard chemotherapeutic agent.
Table 2: Hypothetical Comparative Efficacy of this compound in a Murine Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control (PBS) | - | 1500 ± 250 | 0 |
| This compound | 20 | 950 ± 180 | 36.7 |
| This compound | 50 | 600 ± 120 | 60.0 |
| Cisplatin (Positive Control) | 5 | 450 ± 90 | 70.0 |
Experimental Protocol: Xenograft Tumor Model
-
Cell Line: Human colorectal carcinoma cell line (e.g., HCT116).
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID).
-
Procedure:
-
HCT116 cells (5 x 10⁶) are subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (approximately 100 mm³).
-
Mice are randomized into treatment groups.
-
Treatments are administered intraperitoneally every three days for 21 days.
-
-
Endpoints:
-
Tumor volume is measured every three days using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for histological analysis.
-
Postulated Mechanism of Anti-Cancer Action
Lanostane-type triterpenoids have been reported to induce apoptosis in cancer cells through various signaling pathways. This compound may trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and caspase activation.
Caption: Workflow for the proposed in vivo anti-cancer efficacy study.
Conclusion and Future Directions
The presented hypothetical framework provides a roadmap for the systematic in vivo evaluation of this compound's therapeutic potential. While direct evidence is currently lacking, the promising in vitro activities of Scilla scilloides extracts and related compounds warrant further investigation into the specific efficacy and mechanisms of action of this compound. Future studies should aim to confirm these postulated effects, establish a clear dose-response relationship, and assess the safety profile of this compound in relevant preclinical models. Such research is crucial for determining the viability of this compound as a novel therapeutic agent for inflammatory diseases and cancer.
A Comparative Guide to the Therapeutic Index of Scillascillol and Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the therapeutic index of the novel homoisoflavanone, Scillascillol, against established chemotherapeutic drugs, doxorubicin and paclitaxel. Due to the nascent stage of this compound research, direct therapeutic index data is not yet available. Therefore, this document focuses on the methodologies for determining this critical parameter, utilizing available preclinical data for doxorubicin and paclitaxel as benchmarks. This guide is intended to inform the design of future preclinical studies for this compound and similar investigational compounds.
Introduction to Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin between the toxic and effective doses, suggesting a more favorable safety profile. The TI is typically calculated using one of the following formulas:
-
In preclinical animal studies: TI = LD50 / ED50
-
In clinical settings: TI = TD50 / ED50
Where:
-
LD50 (Median Lethal Dose): The dose of a drug that is lethal to 50% of a test population.
-
TD50 (Median Toxic Dose): The dose of a drug that produces a toxic effect in 50% of a test population.
-
ED50 (Median Effective Dose): The dose of a drug that produces a desired therapeutic effect in 50% of a test population.
Comparative Data Overview
The following table summarizes the available preclinical data for this compound, doxorubicin, and paclitaxel. It is important to note the variability in experimental conditions (e.g., animal models, administration routes) which can influence these values.
| Compound | Target Cancer Cell Lines | LD50 (mg/kg, mouse, IV) | ED50 (mg/kg, mouse, IV) | Therapeutic Index (Calculated) |
| This compound | MCF-7 (Breast), DU-145 (Prostate) | Data not available | Data not available | Data not available |
| Doxorubicin | MCF-7 (Breast) | ~17 - 20[1] | Data not available | Data not available |
| Paclitaxel | DU-145 (Prostate) | ~19.5 - 31.3[2][3] | Data not available | Data not available |
Note: The lack of direct, comparable ED50 values for doxorubicin and paclitaxel in the specified xenograft models prevents the calculation of a precise therapeutic index in this context. The provided LD50 values are derived from general toxicity studies in mice and may not directly correlate with studies in tumor-bearing xenograft models.
Experimental Protocols
Determination of Median Lethal Dose (LD50)
Objective: To determine the single dose of a substance that is lethal to 50% of a group of test animals.
Methodology:
-
Animal Model: Healthy, young adult mice of a specific strain (e.g., BALB/c or CD-1) are used. Animals are acclimated to the laboratory conditions for at least one week prior to the experiment.
-
Dose Preparation: The test substance (e.g., this compound) is dissolved or suspended in a suitable vehicle (e.g., saline, DMSO). A range of doses is prepared.
-
Administration: A single dose of the test substance is administered to each group of animals (typically 5-10 animals per group) via the intended clinical route (e.g., intravenous injection). A control group receives the vehicle only.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for a specified period (typically 14 days).
-
Data Analysis: The number of mortalities at each dose level is recorded. The LD50 value is then calculated using a statistical method, such as the Probit analysis.
Determination of Median Effective Dose (ED50) in a Xenograft Model
Objective: To determine the dose of a drug that produces a 50% reduction in tumor growth in a xenograft model.
Methodology:
-
Cell Culture: Human cancer cells (e.g., MCF-7 or DU-145) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Inoculation: A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers (Volume = (length x width²)/2).
-
Drug Treatment: Once tumors reach the desired size, animals are randomly assigned to treatment and control groups. The test drug is administered at various doses and schedules (e.g., once daily for five days) via the intended route (e.g., intravenous). The control group receives the vehicle.
-
Efficacy Assessment: Tumor volumes are measured throughout the treatment period and for a specified duration after treatment cessation. The percentage of tumor growth inhibition is calculated for each treatment group relative to the control group.
-
Data Analysis: A dose-response curve is generated by plotting the percentage of tumor growth inhibition against the drug dose. The ED50 is the dose that corresponds to 50% tumor growth inhibition.
Signaling Pathways and Mechanisms of Action
This compound
The precise mechanism of action for this compound's anticancer activity is not yet fully elucidated. As a homoisoflavanone, it may interfere with various cellular signaling pathways involved in cell proliferation, survival, and apoptosis. Further research is required to identify its specific molecular targets.
Doxorubicin
Doxorubicin is an anthracycline antibiotic with a well-established mechanism of action. It primarily exerts its cytotoxic effects through two main pathways:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, thereby inhibiting the progression of topoisomerase II. This enzyme is crucial for relaxing DNA supercoils during replication and transcription. By stabilizing the topoisomerase II-DNA complex after DNA cleavage, doxorubicin prevents the re-ligation of the DNA strands, leading to DNA double-strand breaks and subsequent apoptosis.[4][5]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals. This results in oxidative stress, causing damage to cellular components, including DNA, proteins, and lipids, and contributing to its cardiotoxic side effects.[6][7]
Caption: Mechanism of action of Doxorubicin.
Paclitaxel
Paclitaxel is a taxane that disrupts microtubule function, a critical component of the cellular cytoskeleton involved in mitosis. Its mechanism of action involves:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and stabilizing them against depolymerization. This leads to the formation of abnormal, non-functional microtubule bundles.[8][]
-
Mitotic Arrest: The stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, which is essential for chromosome segregation during cell division. This leads to an arrest of the cell cycle at the G2/M phase.[10]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the apoptotic cell death pathway, leading to the elimination of the cancer cells.
Caption: Mechanism of action of Paclitaxel.
Experimental Workflow
The following diagram illustrates the general workflow for determining the therapeutic index of a novel anticancer compound like this compound.
Caption: Workflow for Therapeutic Index Determination.
Conclusion
This guide outlines the necessary experimental framework for determining the therapeutic index of this compound and provides a comparison with the established anticancer drugs, doxorubicin and paclitaxel. While direct comparative data for this compound is currently unavailable, the detailed protocols and mechanistic insights for the comparator drugs serve as a valuable resource for designing future preclinical studies. The determination of a favorable therapeutic index for this compound will be a critical step in its development as a potential cancer therapeutic.
References
- 1. Preclinical toxicology study of liposome encapsulated doxorubicin (TLC D-99): comparison with doxorubicin and empty liposomes in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity studies of cremophor-free paclitaxel solid dispersion formulated by a supercritical antisolvent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological study and efficacy of blank and paclitaxel-loaded lipid nanocapsules after i.v. administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Scillascillol's Bioactivity: A Comparative Analysis for Researchers
For researchers and professionals in drug development, understanding the bioactive potential of novel natural compounds is paramount. Scillascillol, a eucosterol oligosaccharide derived from the bulbs of Scilla scilloides, has demonstrated notable biological activities, particularly in the realms of anticancer and antifungal applications. This guide provides a comparative overview of this compound's performance against established therapeutic agents, supported by available experimental data and detailed methodologies to facilitate further research and development.
Antifungal Activity: A Promising Natural Agent
Preliminary studies have highlighted the antifungal properties of this compound and related compounds from Scilla scilloides. While quantitative Minimum Inhibitory Concentration (MIC) values for Scillascilloside E-3 are not yet available in peer-reviewed literature, a significant study demonstrated its potent antifungal effects.
Table 1: Comparison of Antifungal Activity
| Compound/Drug | Organism | Concentration/MIC | Activity Level |
| Scillascilloside E-3 | Aspergillus flavus | 200 µ g/paper disc | High Inhibitory Activity[1][2][3][4] |
| Candida albicans | 200 µ g/paper disc | High Inhibitory Activity[1][2][3][4] | |
| Pyricularia oryzae | 200 µ g/paper disc | High Inhibitory Activity[1][2][3][4] | |
| Amphotericin B | Aspergillus flavus | 0.12 - >32 µg/mL | Varies, with many isolates showing resistance (MIC ≥ 2 µg/mL) |
| Fluconazole | Candida albicans | ≤ 8 µg/mL | Susceptible |
| 16 - 32 µg/mL | Susceptible-Dose Dependent | ||
| ≥ 64 µg/mL | Resistant | ||
| Tebuconazole + Trifloxystrobin | Pyricularia oryzae | 50 - 150 ppm | >98% Inhibition |
Anticancer Potential: Potent Cytotoxicity against Sarcoma Cells
A significant finding in the study of eucosterol oligosaccharides from Scilla scilloides is their potent cytotoxic activity against tumor cells. One particular compound demonstrated exceptionally high efficacy against Sarcoma 180 cells, showing promise for further investigation as an anticancer agent.
Table 2: Comparison of Anticancer Activity
| Compound/Drug | Cell Line | ED50/IC50 |
| Eucosterol Oligoglycoside (from S. scilloides) | Sarcoma 180 | 1.53 - 3.06 nM[5] |
| Doxorubicin | HT-1080 (Fibrosarcoma) | ~100 - 200 nM |
| A-204 (Rhabdomyosarcoma) | ~50 - 100 nM | |
| SW-872 (Liposarcoma) | ~200 - 400 nM |
Experimental Protocols
To aid in the replication and further exploration of these findings, detailed methodologies for the key experiments are provided below.
Antifungal Susceptibility Testing: Paper Disc Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
-
Culture Preparation: The fungal strains (Aspergillus flavus, Candida albicans, Pyricularia oryzae) are cultured on appropriate agar media to obtain sufficient growth.
-
Inoculum Preparation: A standardized suspension of fungal spores or cells is prepared in a suitable liquid medium.
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and evenly streaked across the surface of the agar plates.
-
Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 200 µg of Scillascilloside E-3).
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 25-30°C) for 24-72 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where fungal growth is inhibited, is measured in millimeters. A larger diameter indicates greater antifungal activity.
References
- 1. Antimicrobial Activity of Eucosterol Oligosaccharides Isolated from Bulb of Squill (<i>Scilla scilloides</i>) [scirp.org]
- 2. Antimicrobial Activity of Eucosterol Oligosaccharides Isolated from Bulb of Squill (Scilla scilloides) [scirp.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Plan for Scillascillol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial operational and logistical guidance for the proper disposal of Scillascillol, a cardiac glycoside. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. Given the toxic nature of cardiac glycosides, which can increase the heart's output force and decrease its contraction rate by inhibiting the cellular sodium-potassium ATPase pump, stringent disposal protocols are mandatory.[1] Improper disposal of such hazardous materials can lead to significant legal and financial repercussions.
Core Principles of this compound Disposal
Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, the following procedures are based on the general guidelines for the handling and disposal of toxic chemicals and cardiac glycosides. It is imperative to consult the specific SDS for this compound, should it become available, and to adhere to all local, state, and federal regulations concerning hazardous waste disposal.
Procedural Step-by-Step Guidance for Disposal
-
Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[4]
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all this compound-contaminated materials (e.g., unused product, contaminated labware, gloves, and paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container must be labeled as "Hazardous Waste" and include the chemical name "this compound."
-
-
Disposal of Non-Empty Containers:
-
For containers with residual this compound, do not wash them or pour the contents down the drain.
-
The container and its contents must be disposed of as hazardous waste.
-
-
Decontamination of Work Surfaces:
-
Decontaminate any surfaces that may have come into contact with this compound.
-
Use a suitable cleaning agent as recommended by your institution's EHS guidelines.
-
All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.
-
-
Contacting a Certified Hazardous Waste Facility:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS office or a certified hazardous waste disposal company.[5] These companies are equipped to handle and dispose of toxic chemical waste in an environmentally responsible manner.
-
Emergency Procedures
-
In case of skin contact: Wash the affected area immediately with plenty of soap and water.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2]
-
In case of inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[2]
-
In case of ingestion: If swallowed, call a poison control center or doctor immediately.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific safety protocols and the guidance of your environmental health and safety department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
